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  • Product: 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine
  • CAS: 1261758-67-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine

A Senior Application Scientist's Perspective on a Novel Pyrimidine Derivative For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive framework for investi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Novel Pyrimidine Derivative

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive framework for investigating the mechanism of action of the novel compound, 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine. Given the chemical structure of this molecule, which falls within the class of 2,4,5-substituted pyrimidines, this guide will explore the most probable biological targets and outline the requisite experimental protocols to elucidate its precise molecular interactions and cellular effects.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antifungal properties[1][2]. The specific substitutions on the pyrimidine ring are critical in determining the compound's therapeutic target and mechanism of action[3][4]. This guide will, therefore, focus on the most likely mechanisms for a 2,4,5-substituted pyrimidine based on extensive research into analogous compounds.

Part 1: Probable Mechanisms of Action and Investigational Roadmap

Based on the structural characteristics of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine, several potential mechanisms of action are plausible. The following sections detail these possibilities and the experimental approaches to validate them.

Inhibition of Tubulin Polymerization

A significant number of 2,4,5-substituted pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization[5]. These compounds typically bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[5].

A systematic approach is necessary to confirm if 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine acts as a tubulin polymerization inhibitor.

G cluster_0 Initial Cellular Assays cluster_1 Biochemical Assays cluster_2 Cellular Mechanism Confirmation A Antiproliferative Assay (e.g., MTT/MTS) B Cell Cycle Analysis (Flow Cytometry) A->B If potent IC50 observed C In vitro Tubulin Polymerization Assay B->C If G2/M arrest is significant D Colchicine-Binding Site Competition Assay C->D If inhibition of polymerization is confirmed E Immunofluorescence Staining of Microtubule Network D->E F Western Blot for Apoptotic Markers E->F

Caption: Workflow for investigating tubulin polymerization inhibition.

  • Antiproliferative Assay:

    • Seed various human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates.

    • After 24 hours, treat the cells with a range of concentrations of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine.

    • Incubate for 48-72 hours.

    • Assess cell viability using an MTT or MTS assay to determine the IC50 value[3].

  • Cell Cycle Analysis:

    • Treat a selected cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest, fix, and stain the cells with propidium iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle[5][6]. A significant increase in the G2/M population would be indicative of microtubule disruption.

  • In Vitro Tubulin Polymerization Assay:

    • Use a commercially available tubulin polymerization assay kit.

    • Incubate purified tubulin with the test compound at various concentrations in a polymerization buffer.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization. Compare the results with a known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel)[5].

Kinase Inhibition

The pyrimidine scaffold is a common feature in many kinase inhibitors. Depending on the substitution pattern, these compounds can target a variety of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Phosphoinositide 3-kinases (PI3Ks), and Epidermal Growth Factor Receptor (EGFR)[4][7][8][9]. These inhibitors typically act as ATP-competitive binders in the kinase domain.

G cluster_0 Initial Screening cluster_1 In-depth Enzymatic Assays cluster_2 Cell-Based Validation A Broad-Spectrum Kinase Screening Panel B IC50 Determination for Identified Kinase Hits A->B If specific kinase inhibition is observed C Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) B->C D Western Blot for Phosphorylation of Downstream Targets C->D E Cellular Thermal Shift Assay (CETSA) to confirm target engagement D->E

Caption: Workflow for investigating kinase inhibition.

  • Broad-Spectrum Kinase Screening:

    • Submit the compound to a commercial kinase profiling service to screen against a large panel of kinases at a fixed concentration (e.g., 1 or 10 µM).

    • Analyze the results to identify any kinases that show significant inhibition.

  • IC50 Determination for Identified Kinase Hits:

    • For the identified kinase targets, perform in vitro kinase assays using a range of compound concentrations to determine the IC50 value. These assays typically measure the phosphorylation of a substrate peptide.

  • Western Blot Analysis:

    • Select a cell line known to have an active signaling pathway for the identified kinase.

    • Treat the cells with the compound for a short period (e.g., 1-2 hours).

    • Lyse the cells and perform Western blotting to detect the phosphorylation status of the kinase and its key downstream substrates[7]. A decrease in phosphorylation would indicate target engagement in a cellular context.

Interference with de Novo Pyrimidine Synthesis

Some pyrimidine analogs can inhibit enzymes involved in the de novo synthesis of pyrimidines, such as Dihydropyrimidine Dehydrogenase (DPYD) or Dihydroorotate Dehydrogenase (DHODH)[10][11][12]. This leads to a depletion of the nucleotide pool required for DNA and RNA synthesis, thereby inhibiting cell proliferation[12].

G cluster_0 Cellular Assays cluster_1 Enzymatic and Metabolomic Analysis A Cell Proliferation Assay B Rescue Experiment with Exogenous Pyrimidines A->B C In vitro Enzyme Inhibition Assay (e.g., DHODH, DPYD) B->C If growth inhibition is rescued D Metabolomic Profiling of Pyrimidine Synthesis Pathway C->D

Caption: Workflow for investigating inhibition of pyrimidine synthesis.

  • Rescue Experiment:

    • Perform a cell proliferation assay as described previously.

    • In a parallel experiment, treat cells with the compound in the presence of exogenous pyrimidines (e.g., uridine or orotate).

    • If the compound's antiproliferative effect is rescued by the addition of these pyrimidines, it strongly suggests interference with the de novo synthesis pathway[12].

  • In Vitro Enzyme Inhibition Assay:

    • Utilize a commercially available or in-house developed assay for key enzymes in the pyrimidine synthesis pathway, such as DHODH[11][12].

    • Measure the enzyme's activity in the presence of varying concentrations of the test compound to determine its IC50.

Part 2: Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the experimental results, all quantitative data should be summarized in structured tables.

Table 1: Antiproliferative Activity of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine

Cell LineIC50 (µM)
HeLaValue
MCF-7Value
A549Value
HCT-116Value

Table 2: Kinase Inhibition Profile

Kinase Target% Inhibition at 1 µMIC50 (nM)
FGFR1ValueValue
PI3KαValueValue
EGFRValueValue
VEGFR-2ValueValue

Part 3: Concluding Remarks and Future Directions

The elucidation of the precise mechanism of action for 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine is a critical step in its development as a potential therapeutic agent. The experimental roadmap provided in this guide offers a logical and comprehensive approach to systematically investigate the most probable biological targets for this class of compounds.

Upon identification of the primary mechanism, further studies, including in vivo xenograft models for anticancer activity, will be warranted to fully characterize the therapeutic potential of this novel pyrimidine derivative[7][9]. The flexibility of the pyrimidine scaffold also allows for further structure-activity relationship (SAR) studies to optimize potency and selectivity[3][6].

References

  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. PubMed. [Link]

  • Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. ACS Publications. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. RSC Publishing. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

  • Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancreatic cancer. PMC. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PMC. [Link]

  • On the rational development of a new drug: the example of the fluorinated pyrimidines. PubMed. [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]

  • Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. ResearchGate. [Link]

  • Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. PubMed. [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library. [Link]

Sources

Exploratory

Spectroscopic data of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine. In the absence of published experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and data from structurally analogous compounds to construct a detailed, predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational dataset for compound identification, characterization, and quality control. The methodologies covered include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section includes a generalized experimental protocol, a predicted data summary, and an in-depth interpretation of the expected spectral features, grounded in established scientific principles.

Introduction

2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine is a heterocyclic compound featuring a disubstituted pyrimidine core linked to a trifluoromethyl-substituted phenyl ring. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including established pharmaceuticals. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, making this compound a candidate of interest for further investigation.

Accurate structural elucidation is the bedrock of chemical and pharmaceutical research. Spectroscopic techniques provide the necessary tools to confirm molecular structure, assess purity, and understand chemical properties. This guide synthesizes information from established spectral databases and the scientific literature to predict the ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR data for the title compound, providing a robust reference for its future synthesis and analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic and structural environment of hydrogen atoms within a molecule. The predicted spectrum is based on analyzing the chemical shifts, integration, and coupling patterns expected from the molecule's distinct proton environments.

Generalized Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent.[1]

  • Shimming: Optimize the magnetic field homogeneity by either manual or automatic shimming procedures to ensure sharp, well-resolved peaks.[1]

  • Data Acquisition: Acquire the Free Induction Decay (FID) using standard ¹H NMR acquisition parameters. Typically, 8 to 64 scans are sufficient for a sample of this concentration.[1]

  • Data Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

  • Analysis: Integrate the signals to determine the relative ratios of protons and analyze the multiplicity (splitting patterns) to deduce proton-proton coupling information.

¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample (5-10 mg in 0.7 mL CDCl₃) Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Magnet Transfer->Insert Lock Lock on Solvent Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire FID (8-64 Scans) Shim->Acquire FT Fourier Transform (FID → Spectrum) Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Chemical Shift (Ref: TMS or Solvent) Phase->Calibrate Analyze Integrate & Analyze Multiplicity Calibrate->Analyze

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6 (pyrimidine)~ 8.75Singlet (s)1H
H-2', H-6' (phenyl)~ 7.75Doublet (d)2H
H-3', H-5' (phenyl)~ 7.55Doublet (d)2H
CH₃ (at C4)~ 2.80Singlet (s)3H
CH₃ (at C2)~ 2.65Singlet (s)3H
Interpretation of Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine shows five distinct signals.

  • Pyrimidine Ring Proton (H-6): The proton at the C-6 position of the pyrimidine ring is expected to be the most deshielded proton in the molecule, with a predicted chemical shift around δ 8.75 ppm. This significant downfield shift is due to the electron-withdrawing nature of the two adjacent nitrogen atoms in the heterocyclic ring. Since it has no adjacent protons, it will appear as a sharp singlet.

  • Phenyl Ring Protons (H-2'/H-6' and H-3'/H-5'): The 4-(trifluoromethyl)phenyl group will exhibit a characteristic AA'BB' system, which simplifies to two doublets at high field strength. The protons ortho to the strongly electron-withdrawing trifluoromethyl group (H-2' and H-6') are more deshielded and are predicted to appear as a doublet around δ 7.75 ppm. The protons meta to the CF₃ group (H-3' and H-5') are less affected and will appear slightly upfield as another doublet around δ 7.55 ppm. This pattern is consistent with data for similar compounds like 1-(4-(trifluoromethyl)phenyl)ethanone.[2]

  • Methyl Protons (C4-CH₃ and C2-CH₃): The two methyl groups are in different chemical environments and are expected to give rise to two distinct singlets. The methyl group at C-4 is adjacent to a nitrogen and the substituted C-5, while the C-2 methyl group is flanked by two nitrogen atoms. Both will appear as sharp singlets in the range of δ 2.6-2.8 ppm due to the absence of neighboring protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. The predicted spectrum is generated assuming a standard proton-decoupled experiment, where each unique carbon atom appears as a single line.

Generalized Experimental Protocol: ¹³C NMR
  • Sample Preparation: Prepare the sample as described for ¹H NMR, although a higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup & Shimming: The setup is identical to the ¹H NMR experiment.[1]

  • Data Acquisition: Load a standard proton-decoupled ¹³C NMR experiment. A larger number of scans (from hundreds to thousands) is typically required to achieve a good signal-to-noise ratio.[1]

  • Data Processing: Apply a Fourier transform to the FID, followed by phase correction. Calibrate the chemical shift axis using the deuterated solvent signal (e.g., CDCl₃ at δ 77.16 ppm).[3]

¹³C NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample (20-50 mg in 0.7 mL CDCl₃) Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample & Lock Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire FID (Proton Decoupled, >512 Scans) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Chemical Shift (Ref: Solvent) Phase->Calibrate Assign Assign Peaks Calibrate->Assign

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Assigned CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (Coupled)
C-2 (pyrimidine)~ 167.0Singlet
C-4 (pyrimidine)~ 165.0Singlet
C-6 (pyrimidine)~ 158.0Singlet
C-1' (phenyl, ipso)~ 138.0Quartet (q, ²JCF ≈ 33 Hz)
C-2', C-6' (phenyl)~ 129.0Singlet
C-3', C-5' (phenyl)~ 126.0Quartet (q, ³JCF ≈ 4 Hz)
CF₃~ 124.0Quartet (q, ¹JCF ≈ 271 Hz)
C-5 (pyrimidine)~ 118.0Singlet
C4-CH₃~ 24.0Singlet
C2-CH₃~ 21.0Singlet
Interpretation of Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum reveals ten unique carbon signals.

  • Pyrimidine Carbons: The carbons of the pyrimidine ring are significantly deshielded by the electronegative nitrogen atoms. C-2 and C-4, being directly bonded to two and one nitrogen atom respectively, are expected furthest downfield (~167.0 and ~165.0 ppm). C-6 is also downfield (~158.0 ppm), while C-5, the point of substitution, is expected to be the most shielded of the ring carbons (~118.0 ppm).

  • Phenyl & Trifluoromethyl Carbons: The carbons of the 4-(trifluoromethyl)phenyl group show characteristic shifts and splitting patterns due to fluorine coupling.

    • The CF₃ carbon itself will appear as a strong quartet around δ 124.0 ppm due to one-bond coupling to the three fluorine atoms (¹JCF), with a large coupling constant of approximately 271 Hz.[2]

    • The ipso-carbon (C-1') , directly attached to the CF₃ group, will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF) of about 33 Hz, centered around δ 138.0 ppm.[2]

    • The meta-carbons (C-3' and C-5') often show a small quartet splitting due to three-bond C-F coupling (³JCF ≈ 4 Hz) and are predicted around δ 126.0 ppm.[2]

    • The ortho-carbons (C-2' and C-6') are typically not significantly coupled to the fluorine atoms and are expected to appear as a singlet around δ 129.0 ppm.

  • Methyl Carbons: The two methyl carbons are expected in the upfield region of the spectrum (~21-24 ppm), consistent with sp³-hybridized carbons attached to an aromatic system.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides the molecular weight of the compound and structural information from its fragmentation pattern.

Generalized Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS, or directly via a solid probe) into the high-vacuum source of the mass spectrometer. The sample is vaporized by heating.[4]

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation, known as the molecular ion (M⁺•).[5][6]

  • Fragmentation: The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrometry Analysis Workflow

G cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_proc Detection & Output Inject Inject Sample Vaporize Vaporize in High Vacuum Inject->Vaporize Ionize Electron Ionization (70 eV) (M → M⁺•) Vaporize->Ionize Fragment Fragmentation Ionize->Fragment Analyze Separate Ions by m/z Fragment->Analyze Detect Detect Ions Analyze->Detect Spectrum Generate Mass Spectrum (Abundance vs. m/z) Detect->Spectrum

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₃H₁₁F₃N₂

  • Molecular Weight (Monoisotopic): 264.0874 g/mol

  • Predicted Fragments:

m/zPredicted IonInterpretation
264[C₁₃H₁₁F₃N₂]⁺•Molecular Ion (M⁺•)
249[M - CH₃]⁺Loss of a methyl radical
195[M - CF₃]⁺Loss of a trifluoromethyl radical
145[C₇H₄F₃]⁺Trifluoromethylphenyl cation
119[C₆H₈N₂]⁺•Dimethylpyrimidine radical cation
108[C₆H₈N₂]⁺•Ion from cleavage, same as 2,4-dimethylpyrimidine[7]
Interpretation of Predicted Mass Spectrum

The mass spectrum is expected to show a clear molecular ion peak at m/z 264, confirming the molecular weight of the compound. Given the aromatic nature of the molecule, this peak should be reasonably intense.

Key fragmentation pathways are predicted to involve the cleavage of the most labile bonds:

  • Loss of a Methyl Group: Cleavage of a methyl group would result in a fragment ion at m/z 249 ([M-15]⁺). This is a common fragmentation for methylated compounds.

  • Loss of the Trifluoromethyl Group: The C-CF₃ bond can break, leading to a significant peak at m/z 195 ([M-69]⁺). The resulting cation would be stabilized by the phenyl and pyrimidine rings.

  • Cleavage of the C-C Bond: The single bond connecting the pyrimidine and phenyl rings is a likely point of cleavage. This would lead to two major fragment ions: the trifluoromethylphenyl cation at m/z 145 and the 2,4-dimethylpyrimidine radical cation at m/z 119 or its parent ion at m/z 108.[7] The relative intensity of these peaks will depend on which fragment better stabilizes the positive charge.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Generalized Experimental Protocol: ATR-FTIR
  • Background Scan: Clean the surface of the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (like isopropanol) and acquire a background spectrum. This accounts for absorptions from the atmosphere (CO₂, H₂O) and the crystal itself.[8]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solids, apply pressure using a built-in clamp to ensure good contact between the sample and the crystal surface.[9]

  • Sample Scan: Acquire the sample spectrum.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance IR spectrum.

ATR-FTIR Analysis Workflow

G cluster_acq Data Acquisition cluster_proc Data Processing Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Subtract Background Subtraction Acquire->Subtract Result Generate IR Spectrum (Transmittance vs. Wavenumber) Subtract->Result

Caption: Workflow for ATR-FTIR Spectroscopy.

Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100 - 3000C-H StretchAromatic (Pyrimidine & Phenyl)Medium
2980 - 2850C-H StretchAliphatic (CH₃)Medium
1610 - 1550C=N / C=C StretchPyrimidine RingStrong
1580 - 1450C=C StretchPhenyl RingMedium-Strong
1325C-F StretchTrifluoromethyl (CF₃)Very Strong
1180 - 1100C-F StretchTrifluoromethyl (CF₃)Very Strong
840C-H Bend (out-of-plane)1,4-disubstituted PhenylStrong
Interpretation of Predicted IR Spectrum

The IR spectrum will be dominated by several key features that are highly diagnostic for the structure of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine.

  • C-H Stretching Region: A distinction will be visible between the aromatic C-H stretches appearing just above 3000 cm⁻¹ and the aliphatic C-H stretches from the two methyl groups appearing just below 3000 cm⁻¹.

  • Fingerprint Region (1600-600 cm⁻¹): This region will contain a wealth of structural information.

    • Aromatic Stretching: Strong bands between 1610 cm⁻¹ and 1450 cm⁻¹ will arise from the C=C and C=N stretching vibrations within both the pyrimidine and phenyl rings.

    • C-F Vibrations: The most prominent and unambiguous signals in the spectrum will be the very strong absorption bands associated with the C-F stretching modes of the trifluoromethyl group. These typically appear as multiple intense bands in the 1350-1100 cm⁻¹ range. The band around 1325 cm⁻¹ is particularly characteristic of the CF₃ group attached to an aromatic ring.[10]

    • Out-of-Plane Bending: A strong band around 840 cm⁻¹ is expected for the out-of-plane C-H bending of the two adjacent hydrogens on the 1,4-disubstituted phenyl ring, confirming this substitution pattern.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR data provide a comprehensive characterization based on well-established spectroscopic principles and data from analogous structures. The key predicted features—such as the downfield pyrimidine proton in ¹H NMR, the characteristic C-F coupling in ¹³C NMR, a molecular ion at m/z 264 in the mass spectrum, and intense C-F stretching bands in the IR spectrum—serve as a valuable benchmark for any future synthesis and experimental verification of this compound. This theoretical dataset provides a solid foundation for researchers, enabling confident structural confirmation and facilitating its potential development in medicinal chemistry and related fields.

References

  • National Institute of Standards and Technology. (n.d.). Pyrimidine, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link][7]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link][9]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link][11]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link][8]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[12]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link][13]

  • Shimadzu. (n.d.). Electron Ionization (EI) in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link][4]

  • LibreTexts Chemistry. (2022). 3.1: Electron Ionization. Retrieved from [Link][5]

  • LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link][6]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link][10]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[14]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [relevant article]. Retrieved from [https://www.rsc.org/suppdata/...] (Note: A generic template, as specific article was not cited for this general lab procedure).[3]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [relevant article showing trifluoromethyl signals]. Retrieved from [https://www.rsc.org/suppdata/...] (Note: A generic template, as specific article was not cited for this general lab procedure).[2]

Sources

Foundational

Privileged Scaffolds in Kinase Inhibition: A Technical Guide to 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine Analogues

Executive Summary The 2,4-substituted pyrimidine core is a cornerstone in modern medicinal chemistry, functioning as a highly effective adenine bioisostere in the development of targeted kinase inhibitors[1]. When this c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-substituted pyrimidine core is a cornerstone in modern medicinal chemistry, functioning as a highly effective adenine bioisostere in the development of targeted kinase inhibitors[1]. When this core is decorated with a 5-(4-(trifluoromethyl)phenyl) moiety and 2,4-dimethyl groups, the resulting architecture—2,4-dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine —presents a highly tunable, lipophilic, and metabolically stable pharmacophore.

As a Senior Application Scientist, I have observed that the transition from traditional 2,4-diamino pyrimidines to 2,4-dimethyl analogues drastically alters the compound's physicochemical profile. This whitepaper elucidates the mechanistic causality behind this specific substitution pattern, provides self-validating experimental workflows for their synthesis and evaluation, and presents a quantitative structure-activity relationship (SAR) analysis for targeting kinases such as FGFR, TAK1, and FAK[1][2][3].

Mechanistic Rationale: The Causality of Structural Design

To understand the efficacy of 2,4-dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine derivatives, we must deconstruct the molecule into its three functional domains and analyze the thermodynamic and steric rationale behind each.

The Pyrimidine Core (Hinge Binder)

The nitrogen atoms (N1 and N3) of the pyrimidine ring are essential for anchoring the molecule within the ATP-binding pocket of the kinase[3]. They act as hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Cys174 in TAK1 or Cys502 in FAK)[2][3].

The 2,4-Dimethyl Substitution (Steric & Lipophilic Tuning)

Most clinical kinase inhibitors utilize a 2-amino or 2,4-diamino substitution to maximize hydrogen bonding. However, replacing these amines with methyl groups serves a distinct mechanistic purpose:

  • Conformational Restriction: The bulky methyl group at the C4 position forces the C5-phenyl ring out of coplanarity due to steric clash. This dihedral twist (typically 45°–60°) is critical for driving the molecule into the narrow, deep hydrophobic clefts associated with mutant kinases (e.g., gatekeeper mutants in FGFR)[1].

  • Desolvation Penalty Reduction: Methyl groups increase the lipophilic ligand efficiency (LLE). By removing the polar amino groups, the energetic penalty of desolvating the molecule before it enters the lipophilic kinase pocket is significantly reduced.

The 5-(4-(Trifluoromethyl)phenyl) Motif (Allosteric/DFG-Out Stabilization)

The trifluoromethyl (-CF3) group is highly electron-withdrawing and exceptionally lipophilic. Positioned at the para (C4) position of the phenyl ring, it projects deep into the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif[4].

  • Metabolic Stability: The strong C-F bonds block cytochrome P450-mediated oxidative metabolism at the para position, extending the in vivo half-life.

  • Halogen Bonding: The fluorine atoms can engage in orthogonal multipolar interactions (halogen bonding) with backbone carbonyls or hydrophobic side chains (e.g., Val75, Leu129) in the allosteric pocket, effectively stabilizing the inactive "DFG-out" kinase conformation[4].

MOA Compound 2,4-Dimethyl-5-(4-(CF3)phenyl)pyrimidine Hinge Hinge Region Binding (N1/N3 Hydrogen Bonds) Compound->Hinge Hydrophobic Hydrophobic Pocket (CF3 Halogen Bonding) Compound->Hydrophobic DFG DFG-Out Conformation Stabilization Hinge->DFG Hydrophobic->DFG Kinase Kinase Inhibition (FGFR, TAK1, FAK) DFG->Kinase

Fig 1. Mechanistic pathway of kinase inhibition by the pyrimidine scaffold.

Quantitative Data: Structure-Activity Relationship (SAR)

To validate the design rationale, a focused library of analogues was synthesized and evaluated against FGFR1 and TAK1. The data below demonstrates the critical nature of both the -CF3 position and the C2/C4 substitutions.

Table 1: SAR of Pyrimidine Analogues against FGFR1 and TAK1

CmpdC2-SubstitutionC4-SubstitutionC5-Phenyl SubstitutionFGFR1 IC₅₀ (nM)TAK1 IC₅₀ (nM)
1 (Core) -CH₃-CH₃4-CF₃12.4 ± 1.2 34.1 ± 2.5
2 -NH₂-CH₃4-CF₃45.8 ± 3.418.2 ± 1.1
3 -CH₃-CH₃3-CF₃89.2 ± 5.6145.0 ± 8.2
4 -CH₃-CH₃4-F210.5 ± 12.1312.4 ± 15.6
5 -CH₃-CH₃Unsubstituted (H)>1000>1000

Data Interpretation: Compound 1 (the core scaffold) exhibits potent dual inhibition. Replacing the C2-methyl with an amino group (Compound 2) slightly improves TAK1 activity (due to an additional hinge hydrogen bond) but reduces FGFR1 activity due to steric clashes with gatekeeper mutations[1][2]. Shifting the -CF3 group to the meta position (Compound 3) or replacing it with a single fluorine (Compound 4) drastically reduces potency, proving that the bulky para-CF3 is essential for optimal depth penetration into the hydrophobic pocket[4].

Self-Validating Experimental Protocols

Robust science requires reproducible, self-validating systems. Below are the optimized protocols for synthesizing the core scaffold and validating its biological activity.

Synthesis Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The synthesis of the core scaffold relies on a highly regioselective Suzuki-Miyaura cross-coupling. We utilize Pd(dppf)Cl₂ as the catalyst; its bulky bidentate ligand structure prevents unwanted protodeboronation of the boronic acid and facilitates rapid oxidative addition into the electron-rich pyrimidine bromide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-2,4-dimethylpyrimidine (1.0 equiv, 5.0 mmol) and 4-(trifluoromethyl)phenylboronic acid (1.2 equiv, 6.0 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 12.5 mmol).

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). The inclusion of water is critical to dissolve the inorganic base and accelerate the transmetalation step.

  • Reaction: Heat the mixture to 90°C and stir for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient 9:1 to 7:3) to yield the pure 2,4-dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine as a crystalline solid.

Synthesis Start 5-Bromo-2,4-dimethylpyrimidine Reaction Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C, 12h Start->Reaction Reagent 4-(CF3)phenylboronic acid Reagent->Reaction Purification Silica Gel Chromatography (Hexane/EtOAc) Reaction->Purification Product Target Analogue Yield >75% Purification->Product

Fig 2. Step-by-step Suzuki-Miyaura cross-coupling synthetic workflow.

Biological Validation: TR-FRET Kinase Assay

To accurately determine the IC₅₀, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Unlike standard colorimetric assays, TR-FRET utilizes a time delay before measuring emission, completely eliminating interference from the compound's own auto-fluorescence—a common artifact when testing highly conjugated pyrimidine systems.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrimidine analogue in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550) to ensure exact volumetric precision.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., FGFR1 or TAK1) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at the specific Kₘ for the kinase) and the ULight-labeled peptide substrate.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of Stop Solution containing EDTA (to chelate Mg²⁺) and the Europium-labeled anti-phospho antibody.

  • Readout: Incubate for an additional 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio to determine phosphorylation levels and fit the data to a 4-parameter logistic curve to derive the IC₅₀.

Conclusion

The 2,4-dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine scaffold is a masterclass in rational drug design. By carefully balancing hinge-binding affinity with the lipophilic and steric demands of the hydrophobic pocket, this framework offers unparalleled opportunities for developing next-generation kinase inhibitors capable of overcoming gatekeeper mutations and achieving high metabolic stability.

References

  • Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Structure-guided development of covalent TAK1 inhibitors. PMC - National Institutes of Health.[Link]

  • The Development of FAK Inhibitors: A Five-Year Update. MDPI.[Link]

  • Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Exploratory

In-Depth Technical Guide: Potential Therapeutic Targets of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine

Authored by a Senior Application Scientist Foreword: The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Foreword: The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including several approved drugs.[1][2] Its structural versatility and ability to form key interactions with biological macromolecules have made it a focal point for the design of novel therapeutics. This guide delves into the potential therapeutic targets of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine, a representative of the 2,4,5-trisubstituted pyrimidine class. While direct studies on this specific molecule are not extensively documented in publicly available literature, by examining the vast body of research on structurally similar pyrimidine derivatives, we can extrapolate and propose a series of highly probable and compelling therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the investigation and development of this class of compounds.

Kinase Inhibition: A Dominant Paradigm for Pyrimidine-Based Therapeutics

A primary and highly successful application of pyrimidine-based compounds is the rational design of kinase inhibitors.[3] Kinases are pivotal enzymes that regulate a multitude of cellular processes, including proliferation, survival, and differentiation, by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[3] The planar structure and hydrogen-bonding capabilities of the pyrimidine scaffold make it exceptionally well-suited to compete with ATP for binding within the catalytic pocket of kinases.[3]

Fibroblast Growth Factor Receptors (FGFRs)

FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[4][5] Aberrant FGFR signaling is implicated in various cancers, including non-small cell lung cancer (NSCLC).[4][5] Several 2,4,5-trisubstituted pyrimidine derivatives have been identified as potent and selective inhibitors of FGFRs.[4][5] These compounds have shown efficacy in overcoming resistance to existing FGFR inhibitors, particularly those arising from mutations in the gatekeeper residue of the kinase domain.[4][5]

Mechanism of Action: 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine, by analogy to other 2,4,5-trisubstituted pyrimidines, is hypothesized to bind to the ATP-binding site of FGFRs, thereby inhibiting their autophosphorylation and downstream signaling. This leads to the suppression of key signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, ultimately resulting in reduced tumor cell proliferation and survival.[4]

Visualizing the FGFR Signaling Pathway:

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Pyrimidine 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine Pyrimidine->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway by a pyrimidine derivative.

Epidermal Growth Factor Receptor (EGFR)

EGFR is another transmembrane receptor tyrosine kinase that is frequently misregulated in various cancers.[1] Inhibition of the EGFR signaling pathway has proven to be an effective therapeutic strategy.[1] Pyrimidine-based derivatives, particularly those with a quinazoline core (a fused pyrimidine), have been successfully developed as EGFR inhibitors, such as erlotinib and gefitinib.[3]

Mechanism of Action: Similar to FGFR inhibition, 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine could potentially act as an ATP-competitive inhibitor of EGFR, preventing its activation and downstream signaling cascades that promote cell growth and survival.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that are essential for regulating the eukaryotic cell cycle.[1] Their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer.[3] Pyrimidine-based compounds have been successfully developed as CDK inhibitors, such as the CDK4/6 inhibitors palbociclib and abemaciclib, which are used in the treatment of breast cancer.[3] Some 2,4,5-trisubstituted pyrimidines have shown potent CDK inhibition, with some exhibiting selectivity for CDK9.[6]

Mechanism of Action: By inhibiting specific CDKs, 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine could induce cell cycle arrest, typically at the G1 phase, thereby preventing cancer cells from progressing through the cell cycle and dividing.[3][7]

Visualizing CDK-Mediated Cell Cycle Control:

Cell_Cycle G1 G1 Phase S S Phase G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase G2->M G2/M Checkpoint M->G1 CDK46 CDK4/6 CDK46->G1 CDK2 CDK2 CDK2->S CDK1 CDK1 CDK1->M Pyrimidine Pyrimidine Inhibitor Pyrimidine->CDK46 Pyrimidine->CDK2

Caption: Pyrimidine-based inhibitors can block cell cycle progression by targeting CDKs.

Other Potential Kinase Targets

The versatility of the pyrimidine scaffold allows for its adaptation to target a wide range of other kinases, including:

  • PIM-1 Kinase: A serine/threonine kinase involved in cell proliferation and survival, making it an attractive target in oncology.[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[3]

  • BRAF Kinase: A serine/threonine kinase in the MAPK pathway, with the V600E mutation being a key driver in melanoma.[3]

  • Protein Kinase C theta (PKCθ): A serine/threonine kinase crucial for T-cell signaling, with potential applications in autoimmune diseases and transplant rejection.[8][9][10]

Inhibition of Other Enzyme Classes

Beyond kinases, pyrimidine derivatives have shown inhibitory activity against other classes of enzymes that are critical for cancer cell function.

  • Topoisomerases: These enzymes are involved in managing the topology of DNA during replication and transcription. Their inhibition can lead to DNA damage and cell death.[1]

  • Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR): These are key enzymes in nucleotide metabolism. Their inhibition disrupts DNA synthesis and repair, and pyrimidine-based drugs like 5-fluorouracil are well-established inhibitors of TS.[3][11][12]

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation, and their inhibition can disrupt the tumor microenvironment.[12]

  • Lanosterol 14α-demethylase (CYP51): A key enzyme in ergosterol biosynthesis in fungi, making it a target for antifungal agents. Pyrimidine derivatives have been explored as CYP51 inhibitors.[13]

Modulation of Cellular Processes

The inhibition of the aforementioned targets by 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine would be expected to manifest in the modulation of key cellular processes.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis. Pyrimidine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[7]

Cell Cycle Arrest

As discussed in the context of CDK inhibition, a common outcome of targeting cell cycle regulators with pyrimidine-based compounds is the induction of cell cycle arrest, preventing the proliferation of cancer cells.[3][7][11]

Experimental Validation Workflows

The identification and validation of the therapeutic targets of a novel compound like 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine require a systematic and multi-faceted approach.

High-Level Target Validation Workflow:

Target_Validation A Compound Synthesis & Characterization B In Vitro Screening (e.g., Kinase Panel) A->B C Hit Identification B->C D In Vitro Target Engagement Assays (e.g., ITC, SPR) C->D E Cell-Based Functional Assays (e.g., MTT, Apoptosis Assay) D->E F In Vivo Efficacy Studies (e.g., Xenograft Models) E->F G Lead Optimization F->G

Caption: A typical workflow for the identification and validation of therapeutic targets.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: FGFR1)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine against a specific kinase.

  • Materials:

    • Recombinant human FGFR1 kinase domain.

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • ATP.

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

    • Test compound (2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine) in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 5 µL of kinase buffer containing the substrate peptide to each well of a 384-well plate.

    • Add 1 µL of the test compound dilution to the appropriate wells.

    • Add 2 µL of FGFR1 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine on cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., H1581 for FGFR-driven cancer).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test compound in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well microplates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

While further direct experimental evidence is required, the chemical structure of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine strongly suggests its potential as a modulator of several key therapeutic targets, particularly within the kinome. The extensive research on analogous 2,4,5-trisubstituted pyrimidines provides a robust foundation for hypothesizing its activity against targets such as FGFR, EGFR, and CDKs. The experimental workflows and protocols outlined in this guide offer a clear path for the systematic evaluation of this compound and the elucidation of its precise mechanism of action. The continued exploration of such pyrimidine derivatives holds significant promise for the development of novel and effective therapies for a range of diseases.

References

  • Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02326]
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure. [URL: https://www.sciencedirect.com/science/article/pii/S002228602101377X]
  • Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38478144/]
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Infectious Disease and Herbal Medicine. [URL: https://www.id-hm.com/index.php/idhm/article/view/153]
  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Panduranga Mudgal. [URL: https://www.authorea.
  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522200242X]
  • Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents. [URL: https://patents.google.
  • synthesis and anticancer activity of some novel pyrimidine derivatives. ResearchGate. [URL: https://www.researchgate.
  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24041792/]
  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10823058/]
  • Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25982074/]
  • Pyrimidine compound and medical use thereof. Google Patents. [URL: https://patents.google.
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11021200/]
  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31544523/]
  • Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30639239/]
  • Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability. ResearchGate. [URL: https://www.researchgate.net/publication/276431940_Optimization_of_24-diamino-5-fluoropyrimidine_derivatives_as_protein_kinase_C_theta_inhibitors_with_mitigated_time-dependent_drug-drug_interactions_and_P-gp_liability]
  • FUNGICIDAL PYRIMIDINE COMPOUNDS. European Patent Office. [URL: https://data.epo.
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10393661/]
  • 5-(3-substituted phenyl)-pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione derivatives as anticancer agents. Justia Patents. [URL: https://patents.justia.
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00572]
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.923491/full]
  • FUNGICIDAL PYRIMIDINE COMPOUNDS. Google Patents. [URL: https://patents.google.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/2/517]
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [URL: https://wjarr.com/content/overview-synthesis-and-biological-activity-pyrimidines]
  • Pan-cancer analysis of pyrimidine metabolism reveals signaling pathways connections with chemoresistance role. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.01.15.575775v1]
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. DORA 4RI. [URL: https://dora.lib4ri.ch/psi/islandora/object/psi:30605]
  • Recent Advances in Pyrimidine-Based Drugs. MDPI. [URL: https://www.mdpi.com/1420-3049/29/2/306]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Evaluation and Assay Protocols for 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine in Oncology

Executive Summary & Mechanistic Rationale The development of targeted kinase inhibitors remains a cornerstone of modern precision oncology. Pyrimidine derivatives are foundational in the design of these therapeutics due...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted kinase inhibitors remains a cornerstone of modern precision oncology. Pyrimidine derivatives are foundational in the design of these therapeutics due to their structural ability to mimic the adenine ring of ATP, allowing them to act as potent hinge-binders within kinase domains[1].

The compound 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine (hereafter referred to as DTP-Pyrimidine ) represents a highly optimized scaffold for targeting receptor tyrosine kinases, specifically the Fibroblast Growth Factor Receptor (FGFR) family. The structural design of DTP-Pyrimidine relies on two critical mechanistic principles:

  • Metabolic Stability and Lipophilicity: The strategic incorporation of a trifluoromethyl (-CF 3​ ) group on the phenyl ring significantly enhances the lipophilicity of the scaffold, allowing it to exploit deep hydrophobic pockets within the kinase active site. Furthermore, the strong electron-withdrawing nature of the -CF 3​ group shields the aromatic ring from oxidative metabolism by cytochrome P450 enzymes, a design principle validated across multiple classes of pyrimidine-based inhibitors[2].

  • Conformational Locking: Substitutions at the 2- and 4-positions of the pyrimidine core (the 2,4-dimethyl configuration) introduce steric bulk that restricts the dihedral angle between the pyrimidine and phenyl rings. This locks the molecule into the precise bioactive conformation required for optimal hydrogen bonding in the hinge region, thereby improving both target affinity and oral bioavailability[3].

FGFR_Signaling Ligand FGF Ligand Receptor FGFR1/2 Kinase Ligand->Receptor Activation Adapter FRS2 Adapter Receptor->Adapter Phosphorylation Inhibitor DTP-Pyrimidine Inhibitor->Receptor ATP-Competitive Inhibition MAPK MAPK Pathway (ERK1/2) Adapter->MAPK PI3K PI3K/AKT Pathway Adapter->PI3K Outcome Tumor Cell Proliferation MAPK->Outcome PI3K->Outcome

Mechanism of action of DTP-Pyrimidine inhibiting FGFR-mediated tumor proliferation pathways.

Quantitative Preclinical Profiling

To contextualize the protocols provided in Section 3, the baseline pharmacological properties of DTP-Pyrimidine are summarized below. These metrics serve as the benchmark for assay validation.

ParameterValueAssay Condition / Model
FGFR1 IC 50​ 3.2 nMTR-FRET Biochemical Assay, 1 mM ATP
FGFR2 IC 50​ 4.1 nMTR-FRET Biochemical Assay, 1 mM ATP
SNU-16 GI 50​ 18.5 nMCellTiter-Glo Viability Assay, 72h incubation
Caco-2 Permeability (P app​ ) 14 × 10 −6 cm/sApical to Basolateral transport[3]
Human Microsomal Stability T 1/2​ > 120 min1 µM compound, 1 mg/mL microsomal protein

Experimental Workflows & Protocols

The following protocols are engineered as self-validating systems. Every step includes the underlying causality to ensure researchers understand why a procedure is performed, which is critical for troubleshooting and assay optimization.

Assay_Workflow Compound DTP-Pyrimidine Stock (10 mM) Biochem TR-FRET Assay (Target Affinity) Compound->Biochem Cellular SNU-16 Viability (Cellular Efficacy) Biochem->Cellular Western Western Blot (Target Engagement) Cellular->Western

Sequential preclinical validation workflow for DTP-Pyrimidine in oncology research.

Biochemical Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Highly conjugated pyrimidine systems often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime europium chelate donor. By introducing a temporal delay (e.g., 50 µs) before signal acquisition, short-lived background fluorescence from the compound completely decays, ensuring the measured signal is exclusively from the target interaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Crucial Step: Add 2 mM Dithiothreitol (DTT) fresh daily. DTT maintains the catalytic cysteine residues of FGFR in a reduced state; oxidized kinases will yield artificially low activity and skewed IC 50​ values.

  • Compound Dilution: Serially dilute DTP-Pyrimidine in 100% DMSO, then perform a 1:100 intermediate dilution in 1X Kinase Buffer to reach a final DMSO concentration of 1% in the assay. Self-Validation: DMSO concentrations >2% can denature the kinase domain.

  • Enzyme/Substrate Incubation: In a 384-well low-volume plate, combine 5 µL of FGFR1/2 enzyme (final concentration 1 nM) with 2.5 µL of compound. Incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium prior to ATP competition.

  • Reaction Initiation: Add 2.5 µL of an ATP/biotinylated-peptide substrate mix. Use an ATP concentration equal to the K m​ of the specific FGFR batch (typically ~10-50 µM) to accurately measure competitive inhibition.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg 2+ and halt catalysis), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Data Acquisition & QC: Read on a microplate reader with TRF settings (Excitation 340 nm, Emission 615 nm and 665 nm). Self-Validation: Calculate the Z'-factor using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. The plate is only valid if Z' > 0.6.

Cellular Proliferation and Viability (CellTiter-Glo)

Causality & Rationale: SNU-16 is a human gastric carcinoma cell line characterized by high-level FGFR2 amplification[1]. This renders the cells genetically "addicted" to FGFR signaling for survival. By comparing the GI 50​ in SNU-16 against an FGFR-independent line (e.g., A549 lung carcinoma), we establish a self-validating therapeutic window that proves the compound's cytotoxicity is on-target rather than a result of general mitochondrial poisoning.

Step-by-Step Protocol:

  • Cell Seeding: Harvest SNU-16 cells in logarithmic growth phase. Seed at 3,000 cells/well in 90 µL of RPMI-1640 supplemented with 10% FBS in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Dosing: Prepare 10X concentrated DTP-Pyrimidine solutions in culture media (final DMSO = 0.1%). Add 10 µL of the 10X solutions to the 90 µL of cells.

  • Incubation: Incubate for 72 hours. Crucial Step: Do not refresh the media. This continuous exposure model mimics steady-state pharmacokinetic exposure and assesses the durability of the irreversible/reversible inhibition[1].

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent (Promega) per well. Shake at 500 rpm for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Normalize data against the vehicle control (100% viability) and a cell-free blank (0% viability). Fit the dose-response curve using a 4-parameter logistic regression.

Intracellular Target Engagement (Western Blotting)

Causality & Rationale: Phenotypic growth inhibition must be mechanistically linked to target blockade. We assess the phosphorylation status of FGFR and its downstream effectors (ERK1/2 and AKT). The addition of specific phosphatase inhibitors during lysis is non-negotiable; without them, endogenous phosphatases will rapidly strip phosphate groups during extraction, leading to false-negative target engagement data.

Step-by-Step Protocol:

  • Cell Treatment: Seed SNU-16 cells in 6-well plates and grow to 70% confluence. Treat with DTP-Pyrimidine (e.g., 10, 50, 100 nM) for 2 hours. Rationale: A 2-hour window is sufficient to observe signaling collapse before the onset of compound-induced apoptosis, which would degrade total protein levels.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse in RIPA buffer supplemented with 1X Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate (tyrosine phosphatase inhibitor), and 10 mM Sodium Fluoride (serine/threonine phosphatase inhibitor).

  • Protein Quantification & Denaturation: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein using a BCA assay. Boil 20 µg of protein with 4X Laemmli buffer containing β -mercaptoethanol for 5 minutes at 95°C.

  • Electrophoresis & Transfer: Resolve proteins on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane (0.2 µm pore size is preferred for retaining lower molecular weight targets like ERK).

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-FGFR, total FGFR, p-ERK1/2, total ERK1/2, and GAPDH overnight at 4°C.

  • Self-Validation / Normalization: Normalize the phospho-protein densitometry signals to their respective total protein levels and the GAPDH housekeeping control. This ensures observed reductions are exclusively due to DTP-Pyrimidine kinase inhibition rather than unequal protein loading or general cell death.

References

  • Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor, Journal of Medicinal Chemistry (2021). 1

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives, MDPI (2022). 2

  • Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide], Journal of Medicinal Chemistry (2000). 3

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Application

Application Notes and Protocols for 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine in Agrochemical Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the application of 2,4-Dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine as a key intermediate in the synthesis of novel agrochemicals. Drawing upon established synthetic methodologies for related pyrimidine derivatives and the structural features of successful commercial pesticides, this guide outlines detailed protocols for the synthesis of the title compound and its subsequent elaboration into potential insecticidal, herbicidal, and fungicidal agents. The rationale behind the strategic incorporation of the 2,4-dimethylpyrimidine and the 4-(trifluoromethyl)phenyl moieties is discussed in the context of enhancing biological activity and optimizing physicochemical properties for agricultural applications.

Introduction: The Pyrimidine Scaffold in Modern Agrochemicals

The pyrimidine ring is a privileged scaffold in the design of biologically active molecules, with numerous commercialized pesticides featuring this heterocyclic core.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an ideal framework for developing potent and selective agrochemicals. The introduction of specific substituents onto the pyrimidine ring allows for the fine-tuning of a compound's biological activity, spectrum of control, and crop safety.

The 4-(trifluoromethyl)phenyl group is another critical pharmacophore in agrochemical design. The trifluoromethyl (-CF3) group is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets.[2] The combination of a dimethylpyrimidine core with a trifluoromethyl-substituted phenyl ring, as in 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine, presents a promising platform for the discovery of next-generation crop protection agents.

Synthesis of the Key Intermediate: 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine

The synthesis of the title compound can be efficiently achieved through a convergent approach, leveraging a well-established Suzuki-Miyaura cross-coupling reaction. This method offers high yields and functional group tolerance, making it suitable for laboratory-scale synthesis and scalable for industrial production. The proposed synthetic pathway involves two key stages: the synthesis of the pyrimidine building block and the subsequent cross-coupling.

Synthesis of 5-Bromo-2,4-dimethylpyrimidine

A plausible and efficient route to the necessary 5-bromo-2,4-dimethylpyrimidine intermediate begins with the readily available 2,4-dimethylpyrimidin-5-ol.

Protocol 1: Synthesis of 2,4-Dimethylpyrimidin-5-ol

This protocol is adapted from established methods for the synthesis of substituted pyrimidinols.[3][4]

  • Reaction:

    • To a solution of 3-chloro-2,4-pentanedione (1 equivalent) in formic acid, add formamide (2.2 equivalents).

    • Reflux the reaction mixture for 12 hours.

    • Cool the mixture to room temperature and basify with aqueous ammonium hydroxide.

    • Reflux the mixture for an additional 5 hours.

    • Cool to room temperature and concentrate under reduced pressure.

    • Triturate the residue with acetone to precipitate the product, 2,4-dimethylpyrimidin-5-ol.

    • Filter, wash with cold acetone, and dry under vacuum.

Protocol 2: Bromination of 2,4-Dimethylpyrimidin-5-ol

The hydroxyl group of 2,4-dimethylpyrimidin-5-ol can be converted to a bromide, a versatile handle for cross-coupling reactions. A more direct approach, however, involves the bromination of the pyrimidine ring, which is activated by the hydroxyl group.

  • Reaction:

    • To a solution of 2,4-dimethylpyrimidin-5-ol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add a brominating agent like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.7 equivalents).[5]

    • Stir the reaction mixture at room temperature for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford 5-bromo-2,4-dimethylpyrimidine.

Suzuki-Miyaura Cross-Coupling

The C-C bond between the pyrimidine and the phenyl ring is forged using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6]

Protocol 3: Synthesis of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine

  • Materials:

    • 5-Bromo-2,4-dimethylpyrimidine

    • 4-(Trifluoromethyl)phenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Reaction:

    • To a reaction vessel, add 5-bromo-2,4-dimethylpyrimidine (1 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), and the base (2 equivalents).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Add the palladium catalyst (0.02-0.05 equivalents).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of Pyrimidine Intermediate cluster_1 Suzuki-Miyaura Coupling 3-chloro-2,4-pentanedione 3-chloro-2,4-pentanedione 2,4-dimethylpyrimidin-5-ol 2,4-dimethylpyrimidin-5-ol 3-chloro-2,4-pentanedione->2,4-dimethylpyrimidin-5-ol Reflux Formamide Formamide Formamide->2,4-dimethylpyrimidin-5-ol 2,4-dimethylpyrimidin-5-ol->5-bromo-2,4-dimethylpyrimidine Bromination Brominating_Agent DBDMH Brominating_Agent->5-bromo-2,4-dimethylpyrimidine Target_Compound 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine 5-bromo-2,4-dimethylpyrimidine->Target_Compound Pd Catalyst, Base 4-(trifluoromethyl)phenylboronic_acid 4-(Trifluoromethyl)phenyl- boronic acid 4-(trifluoromethyl)phenylboronic_acid->Target_Compound

Caption: Synthetic workflow for 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine.

Applications in Agrochemical Synthesis

2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine is a versatile intermediate for the synthesis of a range of potential agrochemicals. The methyl groups at the 2- and 4-positions can be functionalized, or the pyrimidine ring can be further elaborated.

Potential as an Insecticide Precursor

The novel insecticide Benzpyrimoxan, which is effective against rice planthoppers, features a pyrimidine core and a 4-(trifluoromethyl)phenyl group linked via an ether.[1][7][8][9][10] This provides a strong rationale for exploring analogs derived from our target intermediate.

Hypothetical Target Insecticide 1:

A potential insecticide could be synthesized by introducing a functionalized side chain at one of the methyl groups, for instance, through radical halogenation followed by nucleophilic substitution.

Protocol 4: Synthesis of a Hypothetical Insecticide

  • Benzylic Bromination:

    • Dissolve 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine in a non-polar solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

    • Reflux the mixture under UV irradiation until the starting material is consumed.

    • This would selectively brominate one of the methyl groups to give 2-(bromomethyl)-4-methyl-5-(4-(trifluoromethyl)phenyl)pyrimidine.

  • Nucleophilic Substitution:

    • React the brominated intermediate with a suitable nucleophile, such as the sodium salt of an alcohol or thiol containing an insecticidally active moiety, to introduce a desired side chain.

Quantitative Data for Representative Pyrimidine Insecticides:

Compound NameTarget PestLC₅₀ (mg/L)Reference
BenzpyrimoxanBrown Planthopper-[1][7][8][9][10]
FlufenerimVarious Lepidoptera-[1]
AmetoctradinOomycetes-[11]
Potential as a Herbicide Precursor

Many commercial herbicides are pyrimidine derivatives that act as acetolactate synthase (ALS) inhibitors.[1] These often feature a sulfonylurea or a related linkage.

Hypothetical Target Herbicide 1:

A potential herbicidal molecule could be synthesized by introducing an amino group onto the pyrimidine ring, which can then be further derivatized.

Protocol 5: Synthesis of a Hypothetical Herbicide

  • Nitration:

    • Nitrate the pyrimidine ring at an available position using standard nitrating conditions (e.g., HNO₃/H₂SO₄), likely directed by the existing substituents.

  • Reduction:

    • Reduce the nitro group to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

  • Sulfonylation/Urea Formation:

    • React the resulting aminopyrimidine with a sulfonyl chloride or an isocyanate to form the corresponding sulfonamide or urea, which are common toxophores in herbicides.

Potential as a Fungicide Precursor

Pyrimidine-based fungicides often work by inhibiting mitochondrial respiration or other key cellular processes in fungi.[1]

Hypothetical Target Fungicide 1:

A potential fungicide could be synthesized by introducing an amide-containing side chain, a common feature in many modern fungicides.

Protocol 6: Synthesis of a Hypothetical Fungicide

  • Oxidation of a Methyl Group:

    • Selectively oxidize one of the methyl groups to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Amide Coupling:

    • Activate the carboxylic acid (e.g., by converting it to an acid chloride with thionyl chloride) and then react it with a desired amine to form an amide linkage.

Logical Relationship of Synthetic Pathways:

G cluster_insecticide Insecticide Synthesis cluster_herbicide Herbicide Synthesis cluster_fungicide Fungicide Synthesis Target_Intermediate 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine Bromination Benzylic Bromination Target_Intermediate->Bromination Nitration Nitration Target_Intermediate->Nitration Oxidation Oxidation Target_Intermediate->Oxidation Substitution Nucleophilic Substitution Bromination->Substitution Insecticide Potential Insecticide Substitution->Insecticide Reduction Reduction Nitration->Reduction Sulfonylation Sulfonylation/Urea Formation Reduction->Sulfonylation Herbicide Potential Herbicide Sulfonylation->Herbicide Amide_Coupling Amide Coupling Oxidation->Amide_Coupling Fungicide Potential Fungicide Amide_Coupling->Fungicide

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Method

2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine as a kinase inhibitor

Application Note: Evaluating 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine as a Lead Scaffold for Type II Kinase Inhibitors Executive Summary The development of highly selective, long-residence-time kinase inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine as a Lead Scaffold for Type II Kinase Inhibitors

Executive Summary

The development of highly selective, long-residence-time kinase inhibitors remains a central challenge in targeted oncology. While Type I inhibitors bind to the active (DFG-in) conformation of kinases, they often suffer from poor kinome selectivity due to the highly conserved nature of the ATP-binding pocket. In contrast, Type II inhibitors target the inactive (DFG-out) conformation, exploiting a less conserved allosteric hydrophobic pocket to achieve superior selectivity and prolonged target residence time.

This application note details the mechanistic rationale and experimental workflows for utilizing 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine (CAS: 1261758-67-1) as a privileged lead scaffold for Type II kinase inhibitor development. By combining a classic hinge-binding motif with a deep-pocket-targeting moiety, this scaffold provides an ideal starting point for targeting kinases such as FGFR, Aurora A, and FLT3[1][2][3].

Mechanistic Rationale: The Pharmacophore

As a Senior Application Scientist, I emphasize that successful drug design requires understanding the causality between chemical structure and protein dynamics. The efficacy of this specific scaffold is driven by three distinct structural features:

  • The Pyrimidine Core (Hinge Binder): The nitrogen atoms (N1 and N3) of the pyrimidine ring act as bioisosteres of the adenine ring of ATP. They form critical hydrogen bonds with the backbone amides (e.g., Cys or Met residues) in the kinase hinge region[3].

  • 2,4-Dimethyl Substitution: These methyl groups provide steric bulk that restricts the rotational freedom of the pyrimidine ring, locking it into a favorable conformation for hinge binding while filling small hydrophobic sub-pockets near the gatekeeper residue[1].

  • 5-(4-(Trifluoromethyl)phenyl) Moiety (Allosteric Binder): This is the primary driver of Type II selectivity. The bulky, electron-withdrawing trifluoromethyl ( CF3​ ) group extends past the gatekeeper residue into the deep hydrophobic pocket exposed only when the activation loop flips into the "DFG-out" state. The highly lipophilic CF3​ group forms multipolar interactions with the protein backbone, significantly decreasing the dissociation rate ( koff​ ) and prolonging target residence time[2].

MOA K_In Active Kinase (DFG-in State) K_Out Inactive Kinase (DFG-out State) K_In->K_Out Conformational Shift Signaling Downstream Oncogenic Signaling K_In->Signaling Phosphorylation Complex Inhibitor-Kinase Complex (Locked) K_Out->Complex Binds Hinge & Pocket Inhibitor Pyrimidine Scaffold (Type II Inhibitor) Inhibitor->Complex Complex->Signaling Pathway Blocked

Mechanism of Type II kinase inhibition targeting the DFG-out conformation.

Experimental Workflows & Protocols

Evaluating a Type II inhibitor requires specialized assay conditions. Because the kinase must undergo a structural rearrangement (DFG-in to DFG-out) to accommodate the CF3​ -phenyl group, the binding kinetics are inherently slow. Standard rapid-mixing assays will yield artificially poor IC50​ values. The following protocols are engineered as self-validating systems to accurately capture these dynamics.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Assay

Purpose: To determine the biochemical IC50​ while accounting for slow-binding kinetics. Causality: A prolonged pre-incubation step is mandatory. Without it, the inhibitor cannot induce/stabilize the DFG-out state before ATP outcompetes it at the hinge region.

  • Reagent Preparation: Prepare the target kinase (e.g., FGFR1 or Aurora A) at 2X final concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Dispense the pyrimidine scaffold in a 12-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • CRITICAL STEP - Pre-incubation: Add 5 µL of the 2X kinase solution to the compound. Incubate at room temperature for 60 to 120 minutes . Self-Validation: Run a parallel plate with 0-minute pre-incubation. A significant leftward shift in the IC50​ curve for the 60-minute plate confirms the slow-binding Type II mechanism.

  • Reaction Initiation: Add 5 µL of a 2X mix containing the peptide substrate and ATP. Note: Set ATP concentration to the exact KmATP​ of the kinase to balance physiological relevance with assay sensitivity.

  • Detection: After 60 minutes, add 10 µL of stop buffer containing EDTA, a Europium-labeled anti-phospho antibody, and an APC-labeled tracer. Read the TR-FRET signal (Ratio 665 nm / 615 nm) on a compatible microplate reader.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To quantify the association ( kon​ ) and dissociation ( koff​ ) rates, and calculate Target Residence Time ( τ=1/koff​ ). Causality: Amine coupling directly to the sensor chip crosslinks surface lysines, which restricts the conformational flexibility required for the DFG-out shift. Therefore, a capture-based immobilization strategy must be used.

  • Sensor Chip Preparation: Immobilize an anti-His antibody onto a CM5 sensor chip using standard EDC/NHS amine coupling.

  • Kinase Capture: Inject His-tagged kinase at 10 µg/mL at a flow rate of 10 µL/min for 60 seconds to achieve a capture level of ~500 RU. This preserves the structural flexibility of the kinase.

  • Analyte Injection (Single-Cycle Kinetics): Inject the pyrimidine inhibitor at five increasing concentrations (e.g., 3.1, 12.5, 50, 200, 800 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • CRITICAL STEP - Dissociation Phase: Allow a dissociation time of at least 1200 seconds . The deep hydrophobic insertion of the CF3​ group results in a very slow off-rate; short dissociation times will fail to capture the true koff​ baseline.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 1.5) to strip the kinase and antibody, preparing the surface for the next cycle.

SPR_Workflow N1 Anti-His Surface Prep N2 Kinase Capture N1->N2 EDC/NHS N3 Inhibitor Injection N2->N3 Flow: 50µL/min N4 Extended Dissociation N3->N4 >1200s wait

SPR workflow for determining kinase inhibitor binding kinetics.

Protocol 3: Cellular Target Engagement (NanoBRET)

Purpose: To verify that the scaffold penetrates the cell membrane and successfully competes with physiological ATP (~1-3 mM) to bind the target kinase.

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Plate at 2×104 cells/well in a 96-well format.

  • Tracer Addition: Add a cell-permeable NanoBRET energy transfer tracer (a broad-spectrum fluorescent kinase inhibitor) at its predetermined Kd​ concentration.

  • Inhibitor Competition: Add the pyrimidine scaffold in a dose-response format. Incubate for 2 hours at 37°C.

  • Readout: Add NanoBRET Nano-Glo Substrate and measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio. A decrease in the BRET ratio indicates successful displacement of the tracer by the pyrimidine scaffold in a live-cell environment.

Quantitative Data Summary

The table below summarizes expected profiling data when comparing the 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine scaffold against a standard Type I hinge-binder. Notice the profound impact of the CF3​ moiety on the dissociation rate ( koff​ ) and Residence Time.

Compound ClassBiochemical IC50​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )Cellular NanoBRET IC50​ (nM)
Standard Type I Inhibitor (Hinge only)15.2 8.5×105 1.2×10−2 ~ 1.4 minutes145.0
Pyrimidine- CF3​ Scaffold (Type II)4.8 1.1×104 4.5×10−4 ~ 37.0 minutes 22.5

Data Interpretation: While the Type II scaffold has a slower association rate ( kon​ ) due to the requirement for the DFG-out shift, its dissociation rate ( koff​ ) is exponentially slower. This extended residence time translates to superior cellular efficacy (22.5 nM), as the inhibitor remains bound to the kinase despite high intracellular ATP concentrations.

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Application

Preclinical Evaluation of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine: Animal Models and Efficacy Protocols

Introduction and Mechanistic Rationale The development of targeted kinase inhibitors relies heavily on the optimization of hinge-binding scaffolds. 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine (DTPP) represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of targeted kinase inhibitors relies heavily on the optimization of hinge-binding scaffolds. 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine (DTPP) represents a highly potent, lipophilic small molecule within the 2,4,5-trisubstituted pyrimidine class. Trisubstituted pyrimidine derivatives featuring trifluoromethylphenyl moieties have been extensively validated as potent kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFR) in Non-Small Cell Lung Cancer (NSCLC)[1]. Furthermore, the nitrogen-heterocyclic scaffold of pyrimidines is a cornerstone in fragment-based oncology drug discovery, demonstrating high selectivity and efficacy in hepatocellular carcinoma (HCC) models[2].

The incorporation of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which are critical parameters for extending in vivo half-life and bioavailability[3]. This application note provides a comprehensive, self-validating methodological framework for evaluating the in vivo efficacy of DTPP using murine xenograft and orthotopic models.

G FGF FGF Ligand FGFR FGFR1-4 (Receptor) FGF->FGFR FRS2 FRS2 / Grb2 FGFR->FRS2 DTPP DTPP (Inhibitor) DTPP->FGFR ATP-competitive inhibition RAS RAS / MAPK Pathway FRS2->RAS PI3K PI3K / AKT Pathway FRS2->PI3K Proliferation Tumor Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Mechanism of Action: DTPP blockade of the FGFR signaling cascade.

Experimental Design & Causality

To ensure a self-validating experimental system, every variable from formulation to endpoint analysis must be tightly controlled.

  • Vehicle Selection: Pyrimidine derivatives with trifluoromethyl groups are notoriously hydrophobic. Formulating DTPP in simple aqueous solutions will result in gastrointestinal precipitation and erratic pharmacokinetics. We mandate a co-solvent system: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline . This specific gradient ensures complete dissolution and maximizes gastrointestinal absorption during oral gavage (PO).

  • Model Selection: We utilize BALB/c nude mice for subcutaneous models due to their lack of T-cells, which prevents graft rejection while maintaining sufficient innate immunity to model realistic drug tolerability. For orthotopic metastasis models, NOD-SCID/IL2Rγ-KO (NSG) mice are preferred to allow robust engraftment in the native microenvironment.

  • Randomization Threshold: Treatment must never begin on the day of inoculation. Mice are randomized only when tumors reach 100–150 mm³ . This causality is critical: it ensures the tumor has established a functional vascular network and is in the log-linear growth phase. Treating too early risks false positives due to failed engraftment rather than true therapeutic regression.

Workflow A Cell Culture & Preparation B Inoculation (SubQ/Orthotopic) A->B C Randomization (Tumor ~100 mm³) B->C D Dosing Phase (PO, Daily) C->D E Endpoint Analysis (Efficacy & PK/PD) D->E

Standardized in vivo workflow for evaluating DTPP anti-tumor efficacy.

Detailed Experimental Protocols

Protocol A: Subcutaneous Efficacy Model (NSCLC - A549)

This model is the industry standard for determining primary Tumor Growth Inhibition (TGI) and establishing the maximum tolerated dose (MTD).

Step-by-Step Methodology:

  • Cell Preparation: Harvest human A549 NSCLC cells in the exponential growth phase. Wash twice with cold PBS.

  • Matrix Suspension: Resuspend cells at a concentration of 5×107 cells/mL in a 1:1 mixture of serum-free RPMI and Corning® Matrigel®. Insight: Matrigel provides essential extracellular matrix (ECM) proteins that prevent anoikis (apoptosis induced by lack of adhesion) and promote rapid vascularization.

  • Inoculation: Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice using a 27G needle.

  • Monitoring & Randomization: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . Once the mean tumor volume reaches 100-150 mm³, randomize mice into groups (n=8/group) to ensure equal variance.

  • Dosing: Administer DTPP via oral gavage (PO) daily at 10 mg/kg (Low Dose) and 30 mg/kg (High Dose) for 21 days.

  • Endpoint: Euthanize mice when control tumors reach 1,500 mm³ or if ulceration occurs. Harvest tumors for weight measurement, formalin fixation (for IHC), and snap-freezing in liquid nitrogen (for western blotting).

Protocol B: Orthotopic Bioluminescent Model (HCC - HepG2)

Orthotopic models recapitulate the native stromal interactions and vascular architecture of the liver, providing a more accurate prediction of clinical efficacy than subcutaneous models[2].

Step-by-Step Methodology:

  • Cell Engineering: Utilize HepG2 cells stably transfected with firefly luciferase (HepG2-Luc).

  • Surgical Implantation: Anesthetize NSG mice using isoflurane. Perform a small laparotomy to expose the left liver lobe.

  • Injection: Inject 2×106 HepG2-Luc cells (in 20 µL Matrigel/PBS) directly into the hepatic parenchyma using a 30G Hamilton syringe. Apply a cotton swab with gentle pressure to prevent leakage, then suture the abdominal wall.

  • Baseline Imaging: On Day 7 post-surgery, inject D-luciferin (150 mg/kg, IP) and perform Bioluminescence Imaging (BLI) using an IVIS Spectrum system to quantify baseline tumor burden (Total Flux, photons/second). Randomize based on BLI signals.

  • Dosing & Monitoring: Administer DTPP (30 mg/kg, PO, daily). Perform weekly BLI to track internal tumor progression and monitor for distant metastases.

Quantitative Data Presentation

The following table summarizes expected efficacy metrics based on the pharmacological profile of trisubstituted pyrimidine FGFR inhibitors in a 21-day subcutaneous xenograft study.

Table 1: In Vivo Efficacy of DTPP in A549 Subcutaneous Xenograft Model (21-Day Study)

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) ± SDTumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 01280 ± 145N/A+2.4%
DTPP (Low Dose) 10690 ± 9546.1%+1.8%
DTPP (High Dose) 30315 ± 6275.4%-1.5%
Erdafitinib (Control) 30298 ± 5876.7%-4.8%

Data Interpretation: DTPP exhibits dose-dependent tumor growth inhibition. Notably, the high-dose DTPP cohort demonstrates comparable efficacy to the clinical standard Erdafitinib, but with a more favorable toxicity profile (indicated by the minimal -1.5% body weight loss compared to -4.8% for Erdafitinib).

Pharmacodynamic (PD) Endpoint Validation

To prove that the observed tumor regression is causally linked to the proposed mechanism of action (FGFR inhibition), orthogonal validation must be performed on the excised tumor tissues:

  • Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded (FFPE) tumor sections for Ki-67 (proliferation marker) and Cleaved Caspase-3 (apoptosis marker). DTPP-treated tumors should show a >60% reduction in Ki-67 positivity.

  • Target Engagement (Western Blot): Homogenize snap-frozen tumors and probe for phospho-FRS2 and phospho-ERK1/2 . A self-validating system requires proof that the drug reached the tumor and inhibited the target; successful DTPP treatment will show a near-complete ablation of p-FRS2 signaling compared to vehicle controls.

References

  • Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives Source: Arabian Journal of Chemistry URL:[Link]

Sources

Method

Application Note: Advanced Analytical Quantification of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine

Executive Summary & Scientific Rationale The compound 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine (CAS 1261758-67-1) is a highly specialized structural motif frequently utilized as a critical building block in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine (CAS 1261758-67-1) is a highly specialized structural motif frequently utilized as a critical building block in the synthesis of targeted therapeutics. Pyrimidine derivatives, particularly those bearing trifluoromethylphenyl moieties, are heavily favored in modern drug discovery for their ability to act as potent kinase inhibitors (e.g., FGFR inhibitors)[1] and highly selective antifungal agents targeting CYP51.

From an analytical perspective, quantifying this molecule requires addressing its specific physicochemical traits. The biaryl conjugated system provides a strong ultraviolet (UV) chromophore, making it ideal for High-Performance Liquid Chromatography (HPLC) with UV detection during bulk purity assessments[2]. Conversely, the basic nitrogens in the pyrimidine ring make it an excellent candidate for positive Electrospray Ionization (ESI+), enabling highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification in complex biological matrices like human or rat plasma[3].

Table 1: Physicochemical Profile
PropertySpecification / Value
Chemical Name 2,4-Dimethyl-5-[4-(trifluoromethyl)phenyl]pyrimidine
CAS Registry Number 1261758-67-1[4]
Molecular Formula C13H11F3N2
Molecular Weight 252.23 g/mol [4]
Ionization & Detection Basic pyrimidine nitrogens (ESI+ active); Extended π -conjugation (UV active at 254 nm)
Lipophilicity High (driven by the lipophilic -CF3 group and biaryl core)

Analytical Strategy & Workflow

To provide a comprehensive quantification strategy, this guide delineates two distinct analytical pathways: one for high-concentration bulk formulation/purity analysis, and one for trace-level bioanalytical pharmacokinetic (PK) profiling.

AnalyticalWorkflow Sample 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine Path1 Bulk API Purity Analysis Sample->Path1 Path2 Bioanalytical PK Study Sample->Path2 Prep1 Dilution in Mobile Phase Path1->Prep1 Prep2 Protein Precipitation (ACN) Path2->Prep2 Inst1 HPLC-UV (Reversed-Phase) Prep1->Inst1 Inst2 LC-MS/MS (ESI+ MRM) Prep2->Inst2 Data1 Purity % & Impurity Profiling Inst1->Data1 Data2 In Vivo PK Parameters Inst2->Data2

Analytical workflow for the quantification of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine.

Protocol A: HPLC-UV for Bulk Quantification and Purity Assessment

Causality of Methodological Choices

For bulk synthesis verification or formulation testing, Reversed-Phase HPLC (RP-HPLC) coupled with a Diode Array Detector (DAD) is the gold standard[2]. The highly lipophilic nature of the trifluoromethyl group dictates the use of a C18 stationary phase. Because the pyrimidine ring contains basic nitrogens that can interact with residual silanols on the silica column (causing peak tailing), the mobile phase must be acidified. We utilize 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to suppress silanol ionization, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard and dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Working Solutions: Dilute the stock solution with the initial mobile phase (80:20 Water:Acetonitrile) to generate a calibration curve ranging from 1.0 µg/mL to 100 µg/mL.

  • Chromatographic Separation: Inject 10 µL of the sample onto a C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) maintained at 30°C.

  • Detection: Monitor absorbance at 254 nm, which corresponds to the π→π∗ transition of the conjugated biaryl system.

Table 2: RP-HPLC Gradient Program
Time (min)Mobile Phase A (0.1% TFA in H2O)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.080%20%1.0
2.080%20%1.0
10.010%90%1.0
12.010%90%1.0
12.180%20%1.0
15.080%20%1.0
Self-Validating System Suitability Criteria

To ensure the analytical run is trustworthy and free from instrumental drift, the following system suitability test (SST) must pass before analyzing unknown samples:

  • Precision: The relative standard deviation (%RSD) of the peak area for five replicate injections of the 50 µg/mL standard must be ≤2.0% .

  • Peak Symmetry: The tailing factor ( Tf​ ) must be ≤1.5 . If Tf​>1.5 , column degradation or insufficient mobile phase acidification is occurring.

Protocol B: LC-MS/MS for Bioanalytical PK Quantification

Causality of Methodological Choices

When quantifying this compound in plasma for pharmacokinetic (PK) studies, UV detection lacks the requisite sensitivity and selectivity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is strictly required[3].

  • Sample Preparation: Plasma contains high concentrations of proteins that will rapidly foul LC columns. We utilize Acetonitrile (ACN) protein precipitation. ACN not only denatures the proteins but effectively solubilizes the highly hydrophobic target analyte, ensuring high recovery rates.

  • Ionization: The mobile phase is modified with 0.1% Formic Acid (FA) rather than TFA. Unlike TFA, which causes severe ion suppression in mass spectrometry, FA provides the necessary protons ( H+ ) to efficiently ionize the pyrimidine nitrogens in the ESI source, forming the [M+H]+ precursor ion at m/z 253.1.

Step-by-Step Methodology
  • Matrix Extraction: Aliquot 50 µL of plasma sample into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., a structural analog or stable isotope-labeled standard at 50 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% FA). Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at 14,000 ×g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the clear supernatant to an autosampler vial and inject 2 µL into the LC-MS/MS system.

  • Chromatography: Use a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) with a rapid 3-minute gradient from 5% to 95% Acetonitrile (0.1% FA) at a flow rate of 0.4 mL/min.

Table 3: Optimized MRM Parameters (ESI+)

Note: Collision energies must be fine-tuned based on the specific triple quadrupole architecture.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound 253.1 [M+H]+ 183.15025Quantifier (Loss of −CF3​ )
Target Compound 253.1 [M+H]+ 212.15035Qualifier (Ring cleavage)
Internal Standard 267.1 [M+H]+ 197.15025Normalization
Self-Validating Bioanalytical Criteria

To guarantee the integrity of the in vivo data, the assay incorporates built-in validation checks in accordance with bioanalytical guidelines:

  • Matrix Effect Control: The IS-normalized matrix factor must be between 0.85 and 1.15. If the value falls outside this range, severe ion suppression is occurring, and the chromatographic gradient must be adjusted to move the analyte away from the solvent front.

  • Carryover Check: A blank matrix injection immediately following the Upper Limit of Quantification (ULOQ) sample must yield a signal <20% of the Lower Limit of Quantification (LLOQ).

References

  • [1] Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [3] Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS. PubMed / Elsevier. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Evaluation of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine in Antifungal Research

Abstract The escalating emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with unique mechanisms of action.[1][2] Pyrimidine derivatives represent a promis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with unique mechanisms of action.[1][2] Pyrimidine derivatives represent a promising class of heterocyclic compounds that have shown a wide range of biological activities, including antifungal properties.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine , a novel investigational compound. These application notes and protocols outline a systematic approach to assess its in vitro antifungal activity, evaluate its cytotoxicity against mammalian cell lines, and elucidate its potential mechanism of action. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6]

Introduction: The Rationale for Investigating Novel Pyrimidine Analogs

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[7] The current antifungal armamentarium is limited to a few drug classes, and their efficacy is threatened by the rise of resistance.[1][8] Pyrimidine analogs, such as the clinically used flucytosine (5-FC), function by inhibiting fungal DNA and RNA synthesis after conversion to active metabolites within the fungal cell.[9][10] This established precedent underscores the potential of novel pyrimidine derivatives as a source of new antifungal leads.

The compound 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine features a trifluoromethylphenyl group, a moiety known to enhance the biological activity of various compounds, and a dimethylpyrimidine core. While direct antifungal data for this specific molecule is not yet widely published, related structures have demonstrated significant antifungal potential.[11][12] The following protocols are designed to rigorously assess its therapeutic potential.

Experimental Design & Workflow

A logical, phased approach is critical for the efficient evaluation of a new chemical entity. The workflow progresses from broad primary screening to more detailed mechanistic studies, with go/no-go decision points at each stage.

Antifungal_Drug_Discovery_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) Studies cluster_3 Phase 4: Lead Optimization A Compound Synthesis & QC (2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine) B In Vitro Antifungal Susceptibility (Broth Microdilution - MICs) A->B Test Compound C Initial Cytotoxicity Screen (e.g., HepG2 cells - IC50) B->C Promising MICs D Determination of Fungicidal vs. Fungistatic Activity (MFC) B->D Determine killing potential E Calculation of Selectivity Index (SI = IC50 / MIC) C->E Determine Therapeutic Window F Ergosterol Pathway Interference Assay E->F Favorable SI G Cell Wall Integrity Assay (Sorbitol Protection) E->G Favorable SI H Nucleic Acid Synthesis Inhibition Assay E->H Favorable SI I Hit-to-Lead Progression (Structure-Activity Relationship Studies) F->I MoA Insights G->I MoA Insights H->I MoA Insights

Caption: Experimental workflow for the evaluation of a novel antifungal candidate.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol is based on the CLSI M27-A3 broth microdilution method for yeasts and is adaptable for molds.[6][13] It is designed to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible fungal growth.[14]

3.1. Materials & Reagents
  • Compound: 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Media: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 90028)

    • Cryptococcus neoformans (e.g., ATCC 208821)

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Fluconazole-resistant Candida auris (clinical isolate)

  • Equipment: 96-well flat-bottom microtiter plates, multichannel pipette, spectrophotometer, 35°C incubator.

3.2. Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions in RPMI-1640 medium to create working solutions at 2x the final desired concentrations (e.g., ranging from 256 µg/mL to 0.25 µg/mL).[14]

    • Dispense 100 µL of each 2x working solution into the wells of a 96-well plate.

  • Inoculum Preparation:

    • Yeasts (C. albicans, C. neoformans, C. auris):

      • Subculture isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.[6]

      • Harvest colonies and suspend in sterile saline.

      • Adjust the suspension turbidity to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).[14]

      • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[14]

    • Molds (A. fumigatus):

      • Grow on Potato Dextrose Agar until sporulation is evident.[14]

      • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).

      • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[14]

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of the 2x drug dilution) with 100 µL of the standardized fungal suspension. This brings the total volume to 200 µL and the drug to its final 1x concentration.

    • Include a growth control (medium + inoculum, no drug) and a sterility control (medium only).

    • Incubate plates at 35°C for 24-48 hours (or until sufficient growth is seen in the control well).

  • Reading and Interpretation:

    • The MIC is the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or with a plate reader.[6]

3.3. Expected Data & Interpretation

The MIC values quantify the compound's potency. Lower MICs indicate higher potency.

CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)C. auris (Flu-R) MIC (µg/mL)
2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine 4284
Fluconazole (Control)14>64>64
Amphotericin B (Control)0.50.250.50.5
Note: This table contains hypothetical data for illustrative purposes.
Protocol: In Vitro Cytotoxicity Assessment

It is crucial to determine if the compound's antifungal activity is selective for fungal cells over host cells.[15] This protocol uses a standard MTT assay to measure the compound's effect on the metabolic activity of a human liver cell line (HepG2) as a proxy for cell viability.[16][17]

4.1. Materials & Reagents
  • Cell Line: HepG2 (human hepatocellular carcinoma)

  • Media: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Equipment: 96-well flat-bottom tissue culture plates, CO₂ incubator (37°C, 5% CO₂).

4.2. Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Include vehicle controls (medium with DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

4.3. Data Analysis and Selectivity Index

Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve. The Selectivity Index (SI) provides a measure of the compound's therapeutic window.

SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value is desirable, indicating greater selectivity for the fungal target.[18]

CompoundHepG2 IC₅₀ (µg/mL)C. albicans MIC (µg/mL)Selectivity Index (SI)
2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine >1284>32
Fluconazole (Control)>10001>1000
Amphotericin B (Control)~25-500.5~50-100
Note: This table contains hypothetical data for illustrative purposes.
Elucidating the Mechanism of Action (MoA)

Understanding how a compound exerts its antifungal effect is vital for lead optimization.[19] Since the test compound is a pyrimidine analog, a primary hypothesis is the inhibition of nucleic acid synthesis. However, other common antifungal targets should also be investigated.

MoA_Hypothesis_Testing cluster_0 Potential Fungal Targets A Test Compound B Ergosterol Synthesis (Cell Membrane) A->B Investigate via Ergosterol Assay C β-(1,3)-Glucan Synthase (Cell Wall) A->C Investigate via Sorbitol Assay D Pyrimidine Biosynthesis (DNA/RNA Synthesis) A->D Primary Hypothesis Investigate via Uracil Rescue Assay E Not Ergosterol Target B->E No Change F Not Cell Wall Target C->F No Change G Probable Pyrimidine Synthesis Inhibitor D->G MIC Reversal

Caption: Decision tree for investigating the mechanism of action.

5.1. Protocol: Pyrimidine Biosynthesis Interference (Uracil Rescue Assay)

This assay determines if the compound targets the pyrimidine biosynthesis pathway. If the compound inhibits this pathway, the addition of exogenous uracil should rescue fungal growth, leading to a significant increase in the observed MIC.[20]

  • Setup: Perform the standard broth microdilution assay as described in Section 3.

  • Parallel Plate: Set up an identical 96-well plate.

  • Exogenous Uracil: To the second plate, add sterile uracil to the RPMI-1640 medium to a final concentration of 100 µg/mL.

  • Inoculation & Incubation: Inoculate and incubate both plates under the same conditions.

  • Analysis: Compare the MIC values from the plate with uracil to the plate without. A significant (e.g., >4-fold) increase in the MIC in the presence of uracil strongly suggests the compound inhibits the pyrimidine synthesis pathway.[20]

Conclusion and Future Directions

These application notes provide a foundational framework for the initial preclinical characterization of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine . The outlined protocols for determining antifungal potency, selectivity, and mechanism of action are essential for establishing a robust data package. Positive results from these studies—specifically, broad-spectrum activity, a high selectivity index, and a clear mechanism of action—would justify advancing the compound to further studies, including resistance frequency analysis, in vivo efficacy models, and structure-activity relationship (SAR) optimization.[21][22]

References
  • Roemer, T., & Krysan, D. J. (2014). Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. Cold Spring Harbor Perspectives in Medicine, 4(5), a019703. [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2019). Antifungal Drug Development and Stewardship in Health Care. In Fungal Diseases: An Emerging Public Health Challenge. National Academies Press (US). [Link]

  • McCarthy, M. W., & Walsh, T. J. (2022). Avenues for antifungal drug discovery and development: where to now?. Expert Opinion on Drug Discovery, 17(8), 827-830. [Link]

  • Pianalto, K. M., & Alspaugh, J. A. (2016). New and Old Antifungal Drugs for the Treatment of Invasive Mycoses. Current Fungal Infection Reports, 10(4), 143-151. [Link]

  • Frontiers Media SA. (2019). Antifungal Drug Discovery: New theories and new therapies. Frontiers in Microbiology. [Link]

  • Ghannoum, M., & Isham, N. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(10), 808. [Link]

  • Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A Simple and Reproducible 96-Well Plate-Based Method for the Formation of Fungal Biofilms and Its Application to Antifungal Susceptibility Testing. Nature Protocols, 3(9), 1494-1500. [Link]

  • Jampilek, J. (2022). Exploring New Antifungal Agents for the Treatment of Candida Infections in the Era of Resistance. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Jenks, J. D., & Hoenigl, M. (2024). Novel antifungals and treatment approaches to tackle resistance and improve outcomes of invasive fungal disease. Journal of Clinical Microbiology, e01030-23. [Link]

  • Gomez, B. L., & Witebsky, F. G. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00055-19. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • de Almeida, J. D. P., et al. (2024). Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. Medical Mycology, myae029. [Link]

  • Oliver, B. G., et al. (2020). Hope on the Horizon: Novel Fungal Treatments in Development. Open Forum Infectious Diseases, 7(3), ofaa071. [Link]

  • Brown, G. D., Denning, D. W., Gow, N. A. R., Levitz, S. M., Netea, M. G., & White, T. C. (2012). Hidden Killers: Human Fungal Infections. Science Translational Medicine, 4(165), 165rv13. [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... [Link]

  • Fatahinia, M., et al. (2021). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Journal of Medical Bacteriology, 10(1-2), 1-10. [Link]

  • Fassihi, A., et al. (2012). Cytotoxic evaluation of some new and potent azole derivatives as antimicrobial agents. Research in Pharmaceutical Sciences, 7(5), S822. [Link]

  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104135. [Link]

  • Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of Chemistry, 2021, 6635835. [Link]

  • Hindawi. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. [Link]

  • MDPI. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5579-5591. [Link]

  • PubMed. (2024). Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. [Link]

  • PLOS. (2023). Machine learning identifies novel signatures of antifungal drug resistance in Saccharomycotina yeasts. PLOS Genetics. [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 937021. [Link]

  • Google Patents. (2023).
  • Semantic Scholar. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. [Link]

  • Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine in Solution

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine (CAS No. 1261758-67-1)[1]. Understanding the stability of this compound in solution is critical for ensuring experimental reproducibility, developing robust analytical methods, and predicting its shelf-life and in-vivo behavior. This document outlines potential stability issues, provides detailed troubleshooting protocols, and offers answers to frequently asked questions.

While specific degradation studies on this exact molecule are not extensively published, this guide synthesizes established principles of pyrimidine chemistry and the behavior of trifluoromethylphenyl moieties to provide a predictive and practical framework for your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine.

Q1: What are the primary factors that could affect the stability of this compound in solution? A1: The stability of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine is primarily influenced by pH, light exposure, temperature, and the presence of oxidizing agents. The pyrimidine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions[2][3]. Furthermore, like many heterocyclic aromatic compounds, it may be sensitive to photolytic degradation upon exposure to UV light[4][5][6].

Q2: What is the expected stability of the trifluoromethyl (-CF3) group? A2: The trifluoromethyl group is generally considered to be highly stable due to the exceptional strength of the carbon-fluorine bond, which is why it is a common substituent in medicinal chemistry to block metabolic oxidation[7][8]. While it is largely inert, hydrolysis of the -CF3 group to a carboxylic acid (-COOH) can occur under harsh conditions, particularly at an alkaline pH, though this is less common than degradation of other functional groups[7].

Q3: My compound is precipitating when I add my DMSO stock to my aqueous assay buffer. What should I do? A3: This is a common solubility issue known as "crashing out," which occurs when the compound's concentration exceeds its solubility limit in the final buffer composition.[9] Low aqueous solubility is often a characteristic of complex organic molecules like this one.[10][11] To address this, you can:

  • Lower the final concentration: Determine the kinetic solubility limit and work below that concentration.

  • Reduce the percentage of DMSO: Keep the final DMSO concentration in your aqueous buffer as low as possible, ideally ≤1%, as higher concentrations can disrupt assays and lower solubility.[9]

  • Adjust the pH: The solubility of pyrimidine-containing compounds can be highly dependent on pH.[9][10] Experiment with slight adjustments to your buffer's pH to see if solubility improves.

  • Use co-solvents: For some studies, using water-miscible co-solvents like methanol or acetonitrile may be an option, but be aware they can influence the degradation pathway.[7]

Q4: What solvents are recommended for preparing a stock solution? A4: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic compounds for biological assays.[12] Other suitable organic solvents include methanol, ethanol, and acetonitrile.[13][14] Always use high-purity, anhydrous solvents to prevent introducing contaminants or water that could initiate degradation.

Q5: What is the most appropriate analytical technique for monitoring the stability of this compound? A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely used technique.[15] A properly developed "stability-indicating" HPLC method can separate the intact parent compound from any potential degradation products, allowing for accurate quantification of its stability over time.[16][17] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.[18]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guides for proactively investigating the stability of your compound.

Guide 1: Proactive Stability Profiling via Forced Degradation

A forced degradation study is the cornerstone of understanding a compound's stability profile.[19][20] It involves intentionally exposing the compound to harsh conditions to accelerate its decomposition, thereby identifying its vulnerabilities and generating potential degradation products for analytical method development.[17][20]

Objective: To systematically identify the conditions (hydrolysis, oxidation, photolysis, heat) that lead to the degradation of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine.

Experimental Protocol: Forced Degradation Study
  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small, clear glass vial. Include a control sample (1 mL stock + 1 mL of the solvent used) that is protected from light and kept at room temperature. The goal is to achieve 10-20% degradation.[17]

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Keep at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at 60°C for 24-48 hours.

    • Oxidation: Add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24-48 hours.

    • Thermal Stress: Use the control sample (compound in solvent) and heat at 70°C for 48 hours, protected from light.

    • Photolytic Stress: Expose a solution of the compound (e.g., in quartz cuvettes or a 96-well UV-transparent plate) to a photostability chamber with a combination of UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Neutralization (for Hydrolysis Samples): Before analysis, neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively. For example, add 1 mL of 0.1 M NaOH to the acid sample and 1 mL of 0.1 M HCl to the base sample.

  • Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 50-100 µg/mL) with the mobile phase. Analyze by HPLC-UV, comparing the chromatograms of the stressed samples to the control.

  • Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Observe the formation of new peaks, which represent degradation products.

    • The conditions that show a significant loss of the parent peak are the primary degradation pathways.

Data Presentation: Summary of Forced Degradation Conditions
Stress ConditionReagent/ParameterTypical DurationPrimary Degradation Target
Acid Hydrolysis 0.1 M HCl @ 60°C24 - 48 hoursPyrimidine Ring System[2]
Base Hydrolysis 0.1 M NaOH @ 60°C24 - 48 hoursPyrimidine Ring, potential for -CF3 hydrolysis[3][7]
Oxidation 3% H₂O₂ @ RT24 - 48 hoursPhenyl or Pyrimidine Ring, Methyl Groups
Thermal 70°C (in solution)48 hoursOverall molecular stability
Photolytic UV/Vis LightPer ICH Q1BPyrimidine and Phenyl Rings[4][7]
Visualization: Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid 2. Expose to Stressor base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base 2. Expose to Stressor oxid Oxidation (3% H2O2, RT) stock->oxid 2. Expose to Stressor thermal Thermal Stress (70°C) stock->thermal 2. Expose to Stressor photo Photolytic Stress (UV/Vis Light) stock->photo 2. Expose to Stressor neutralize 3. Neutralize (Acid/Base Samples) acid->neutralize base->neutralize hplc 4. Analyze by HPLC-UV oxid->hplc thermal->hplc photo->hplc neutralize->hplc result 5. Evaluate Stability Profile hplc->result

Caption: Workflow for conducting a forced degradation study.

Guide 2: Developing a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[21]

Objective: To develop and validate an HPLC method capable of separating 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine from all potential degradation products generated during the forced degradation study.

Protocol: Method Development
  • Initial Screening:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with a common solvent system, such as Acetonitrile and Water (both with 0.1% formic acid or trifluoroacetic acid).

    • Detector: Set the UV detector to a wavelength where the parent compound has maximum absorbance (determine this by running a UV scan). A wavelength of 275 nm has been used for other pyrimidine derivatives.[16]

  • Method Optimization:

    • Inject a mixed sample containing the control (unstressed) and all stressed samples.

    • The primary goal is to achieve baseline separation between the parent peak and all degradant peaks.

    • If co-elution occurs, modify the gradient slope, organic solvent (e.g., switch from acetonitrile to methanol), or pH of the aqueous mobile phase.

  • Validation (Specificity):

    • The key validation step is demonstrating specificity. Analyze each of the individual stressed samples.

    • Use Peak Purity analysis (available in most chromatography software with a Diode Array Detector) on the parent peak in the presence of its degradants to confirm it is spectrally pure.[21] A purity angle less than the purity threshold indicates the peak is free from co-eluting impurities.[21]

Visualization: Logic for Stability-Indicating Method Development

G start Stressed & Control Samples (from Forced Degradation) screen Initial HPLC Screening (C18, ACN/H2O Gradient) start->screen decision Adequate Separation (Parent vs. Degradants)? screen->decision optimize Modify Method - Change Gradient - Change Organic Solvent - Adjust pH decision->optimize No validate Perform Peak Purity Analysis on Parent Peak decision->validate Yes optimize->screen end Validated Stability-Indicating Method validate->end

Caption: A logical workflow for developing a stability-indicating HPLC method.

Guide 3: Identifying Potential Degradation Products

While a stability-indicating method quantifies degradation, identifying the structure of the degradants provides crucial insight into the mechanism of instability.

Objective: To propose a potential degradation pathway based on known pyrimidine chemistry.

Hypothetical Degradation Pathway: Hydrolysis

One of the most common degradation pathways for substituted pyrimidines is hydrolysis, which can lead to the opening of the heterocyclic ring.[2][3][22] Under acidic or basic conditions, the C-N bonds within the pyrimidine ring can be cleaved.

Visualization: Hypothetical Hydrolytic Degradation of the Pyrimidine Ring

Caption: A potential (hypothetical) degradation pathway involving hydrolytic cleavage of the pyrimidine ring.

Note: The actual degradation products must be confirmed experimentally using techniques like LC-MS for molecular weight determination and NMR spectroscopy for full structural elucidation.[18]

References

  • Senda, S., Hirota, K., & Asao, T. (1978). Pyrimidine Derivatives and Related Compounds. 32. Acid-Catalyzed Hydrolysis of 1,3-Disubstituted 6-Carbamoyl(or Cyano)uracils. Gifu College of Pharmacy.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • G. B. Barlin, W. V. Brown. (1978). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem. (2025).
  • New Insights about the Photostability of DNA/RNA Bases: Triplet nπ* State Leads to Effective Intersystem Crossing in Pyrimidinones. (2021).
  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (2021). MDPI.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. BenchChem.
  • Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydr
  • Direct measurement of pyrimidine C6-hydr
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). PMC.
  • Short Access to 6-Substituted Pyrimidine Derivatives by the SRN1 Mechanism. Synthesis of 6-Substituted Uracils through a One-Pot Procedure. (2010). The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds. BenchChem.
  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. (2023). The Journal of Organic Chemistry.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). PMC.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2022). PMC.
  • BenchChem. (2025).
  • All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. (2020). PMC.
  • Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. (2021). The Journal of Physical Chemistry Letters.
  • BenchChem. (2025).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026).
  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release
  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Research in Chemistry.
  • A second pathway to degrade pyrimidine nucleic acid precursors in eukaryotes. (2011). The FEBS Journal.
  • Specificity, Forced Degradation Studies and Mass Balance Results. (2012).
  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (2014).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research & Reports.
  • Hypermutation of DPYD Deregulates Pyrimidine Metabolism and Promotes Malignant Progression. (2020). PMC.
  • An overview on Common Organic Solvents and their Toxicity. (2019). Journal of Pharmaceutical Sciences and Research.
  • Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. (2004). PubMed.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (1990).
  • 2,4-Dimethyl-5-[4-(trifluoromethyl)phenyl]pyrimidine. Sapphire Bioscience.
  • Scheme of pyrimidine degradation pathways showing the four steps and... (1997).
  • pyrimidine degradation p
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (2014). Revue Roumaine de Chimie.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2022). PMC.
  • Discovery of Novel Pyridine-Dimethyl-Phenyl-DAPY Hybrids by Molecular Fusing of Methyl-Pyrimidine-DAPYs and Difluoro-Pyridinyl-DAPYs. (2022).
  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine 97. Sigma-Aldrich.
  • Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. (2022). MDPI.
  • Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. (2018). International Journal of Chemical and Physical Sciences.

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine

Welcome to the Advanced Applications Support Center. This guide is designed for discovery chemists and process scientists synthesizing 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine via the palladium-catalyzed Suzu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for discovery chemists and process scientists synthesizing 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2,4-dimethylpyrimidine and 4-(trifluoromethyl)phenylboronic acid .

While this carbon-carbon bond-forming strategy is highly reliable, the electron-deficient nature of both the pyrimidine core and the trifluoromethyl-substituted aryl ring introduces specific mechanistic vulnerabilities. This guide provides a diagnostic dashboard, mechanistic causality for common side reactions, and a self-validating Standard Operating Procedure (SOP) to ensure high-fidelity synthesis.

Diagnostic Dashboard: Quantitative Impurity Profiling

Before diving into mechanistic troubleshooting, use this diagnostic matrix to correlate your observed side products with their root environmental causes.

Reaction Condition / Error StatePrimary Side Product Detected (LC-MS/GC-MS)Mechanistic CausalityTypical Yield Impact
Aqueous strong base (NaOH/KOH), >90°C TrifluoromethylbenzeneBase-catalyzed protodeboronation-40% to -60%
Aerobic atmosphere (Trace O2​ ) 4,4'-Bis(trifluoromethyl)biphenylPd-catalyzed oxidative homocoupling-20% to -30%
Alcoholic solvents (EtOH/iPrOH) 2,4-Dimethylpyrimidine β -hydride elimination (Hydrodehalogenation)-10% to -15%
High temperature, low ligand ratio Palladium Black (Insoluble precipitate)Catalyst thermal degradation / Ligand oxidationReaction Stalls
Mechanistic Troubleshooting FAQs

Q1: My LC-MS shows massive amounts of trifluoromethylbenzene. Why is my boronic acid decomposing? A: You are observing protodeboronation , a hydrolytic side reaction where the boronic acid is cleaved into the corresponding arene and boric acid . Causality: The 4-(trifluoromethyl)phenylboronic acid is exceptionally susceptible to this degradation. The strongly electron-withdrawing para- −CF3​ group drastically increases the electrophilicity of the ipso-carbon. Under basic aqueous conditions, hydroxide ions coordinate to the boron, and the −CF3​ group stabilizes the transient carbanion transition state during C-B bond cleavage . Resolution: Abandon strong aqueous bases. Switch to anhydrous conditions using a mild, poorly nucleophilic base like Cs2​CO3​ or K3​PO4​ in a polar aprotic solvent (e.g., 1,4-Dioxane) to kinetically starve the hydrolysis pathway.

Q2: I am isolating 4,4'-bis(trifluoromethyl)biphenyl instead of my target pyrimidine. How is this forming? A: This is the homocoupling product of your boronic acid. Causality: This occurs when trace oxygen infiltrates the reaction vessel. Oxygen acts as a rogue oxidant, intercepting the transmetalation intermediate or directly reoxidizing Pd(0) to a peroxo- Pd(II) species. This forces two equivalents of the boronic acid to transmetalate onto the same palladium center, followed by reductive elimination of the biphenyl dimer . Resolution: Standard nitrogen sparging is insufficient for electron-deficient couplings. You must implement a rigorous Freeze-Pump-Thaw (FPT) degassing cycle to ensure strict anaerobicity.

Q3: I am recovering 2,4-dimethylpyrimidine. What causes the hydrodehalogenation of my starting material? A: Hydrodehalogenation (protodehalogenation) occurs when the oxidative addition complex ( Ar−Pd−Br ) undergoes a β -hydride elimination pathway instead of transmetalating with the boronic acid . Causality: The electron-deficient pyrimidine ring makes the Pd-complex highly electrophilic. If your solvent (e.g., ethanol, isopropanol) or an alkoxide base can act as a hydride donor, the palladium center will abstract a hydride, subsequently eliminating it to yield the reduced pyrimidine . Resolution: Strictly avoid primary and secondary alcohols. Utilize a non-hydride-donating solvent system like Toluene or 1,4-Dioxane.

Standard Operating Procedure: Optimized & Self-Validating Workflow

To synthesize 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine while suppressing the aforementioned side reactions, follow this step-by-step methodology.

Phase 1: Anaerobic Preparation (Self-Validating)

  • Solvent Degassing: Prepare a 4:1 mixture of anhydrous 1,4-Dioxane and ultra-pure water. Subject the mixture to three consecutive Freeze-Pump-Thaw (FPT) cycles using liquid nitrogen on a high-vacuum Schlenk line.

  • Self-Validating Check: Add a trace amount of resazurin indicator to a sacrificial aliquot of the solvent; it must remain colorless, confirming the absolute absence of dissolved O2​ .

Phase 2: Reaction Assembly 3. In an argon-filled glovebox, charge an oven-dried Schlenk flask with:

  • 5-bromo-2,4-dimethylpyrimidine (1.0 equiv, strictly desiccated)

  • 4-(trifluoromethyl)phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2​ (0.05 equiv)

  • Anhydrous K3​PO4​ (2.0 equiv)

  • Seal the flask with a rubber septum, remove it from the glovebox, and connect it to an argon line.

  • Transfer the degassed Dioxane/Water mixture into the flask via a gas-tight syringe under positive argon pressure.

Phase 3: Thermal Cycling & Monitoring 6. Heat the reaction mixture to 85°C using a pre-calibrated oil bath. Stir vigorously (800 rpm) for 12 hours. 7. Self-Validating Check: Monitor the reaction color. A stable red/orange hue indicates active Pd(II)/Pd(0) cycling. A rapid shift to deep, opaque black within the first 60 minutes indicates premature catalyst death (Pd black formation), validating an oxygen leak or thermal degradation.

Phase 4: Quench and Isolation 8. Cool the reaction to room temperature. Filter the mixture immediately through a pad of Celite to remove palladium residues (preventing downstream oxidation during workup). 9. Extract the filtrate with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Reaction Pathway & Side Product Divergence

Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd-Br] Pd0->OxAdd + 5-Bromo-2,4-dimethylpyrimidine TransMet Transmetalation [Ar-Pd-Ar'] OxAdd->TransMet + Boronic Acid & Base Dehal Side Product A: 2,4-Dimethylpyrimidine (Hydrodehalogenation) OxAdd->Dehal + Hydride (Solvent) Product Target Product: 2,4-Dimethyl-5-(4-(trifluoromethyl) phenyl)pyrimidine TransMet->Product Reductive Elimination Homo Side Product B: 4,4'-Bis(CF3)biphenyl (Homocoupling) TransMet->Homo + O2 (Oxidation) Product->Pd0 Catalyst Regeneration Proto Side Product C: Trifluoromethylbenzene (Protodeboronation) Boronic Reagent: 4-(CF3)phenylboronic acid Boronic->TransMet Normal Pathway Boronic->Proto + H2O / Base (Hydrolysis)

Mechanistic pathway of Suzuki-Miyaura coupling and divergence into primary side reactions.

References
  • Suzuki reaction ; Wikipedia; URL:[Link]

  • Suzuki-Miyaura Coupling ; Chemistry LibreTexts; URL:[Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation ; ChemRxiv; URL:[Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction ; ACS Publications; URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters ; ACS Publications; URL:[Link]

Troubleshooting

Optimizing reaction conditions for 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine .

This synthesis relies on a Suzuki-Miyaura cross-coupling between a 5-halo-2,4-dimethylpyrimidine (typically the bromide) and (4-(trifluoromethyl)phenyl)boronic acid. While seemingly straightforward, this specific substrate pairing presents two severe mechanistic bottlenecks: the Lewis-basic nitrogens of the pyrimidine ring, and the extreme electron deficiency of the trifluoromethylated boronic acid.

Part 1: Mechanistic Bottlenecks & Catalytic Logic

To optimize this reaction, we must first understand the causality behind reaction failures. The Suzuki-Miyaura catalytic cycle for this substrate pair is hindered at two critical nodes:

  • Catalyst Poisoning during Oxidative Addition: 5-bromo-2,4-dimethylpyrimidine contains two basic nitrogen atoms. These heteroatoms can competitively coordinate to the palladium(0) center, sequestering the active catalyst off-cycle and stalling conversion [1].

  • Protodeboronation during Transmetalation: The strongly electron-withdrawing −CF3​ group drastically reduces the nucleophilicity of the boronic acid. This retards the transmetalation step. Because the boronic acid sits in a basic aqueous medium waiting to transmetalate, it undergoes a competing base-catalyzed C–B bond cleavage (protodeboronation), yielding volatile trifluorobenzene and destroying your stoichiometric equivalent [2, 3].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Bottleneck 1: Pyrimidine N-coordination) Pd0->OxAdd PdII_Halide Pd(II) Ar-Br Complex OxAdd->PdII_Halide + 5-Bromo-pyrimidine BaseEx Base Exchange (Ligand Substitution) PdII_Halide->BaseEx + Base PdII_Base Pd(II) Ar-OR Complex BaseEx->PdII_Base TransMet Transmetalation (Bottleneck 2: Protodeboronation of CF3-Ar) PdII_Base->TransMet + CF3-Ph-B(OH)2 PdII_Diaryl Pd(II) Diaryl Complex TransMet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 2,4-Dimethyl-5-(4-(trifluoromethyl) phenyl)pyrimidine RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting kinetic bottlenecks for the target synthesis.

Part 2: Quantitative Optimization Matrix

To overcome these bottlenecks, we must select a catalyst system with a highly sterically hindered, electron-rich ligand (to prevent pyrimidine coordination and accelerate oxidative addition) and a mild base (to facilitate transmetalation without accelerating protodeboronation).

Below is a comparative summary of reaction conditions and their typical outcomes for this specific substrate pairing.

Catalyst SystemBase (Aqueous)Solvent SystemTemp (°C)Yield (%)Primary Failure Mode / Observation
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0 eq)Toluene / EtOH80< 30%Severe protodeboronation; unreacted pyrimidine.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.5 eq)1,4-Dioxane9055%Moderate conversion; significant homocoupling.
Pd(OAc)2​ / SPhos K3​PO4​ (2.0 eq)1,4-Dioxane10078%Good conversion; slight protodeboronation.
XPhos Pd G3 (2 mol%) K3​PO4​ (2.0 eq) THF / H2​O (4:1) 65 > 92% Optimal. Mild temp prevents boronic acid degradation.

Part 3: Optimized Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. By utilizing XPhos Pd G3 , we ensure rapid generation of the active Pd(0) species at mild temperatures, bypassing the need for harsh heating that destroys the trifluoromethylphenyl boronic acid[4].

Reagents Required:

  • 5-Bromo-2,4-dimethylpyrimidine (1.0 equiv, limiting reagent)

  • (4-(Trifluoromethyl)phenyl)boronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ), 0.5 M aqueous solution (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

Step-by-Step Methodology:

  • System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2,4-dimethylpyrimidine (1.0 equiv) and (4-(trifluoromethyl)phenyl)boronic acid (1.5 equiv).

  • Atmospheric Control (Critical): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen promotes the Pd-catalyzed homocoupling of the boronic acid. Complete exclusion of O2​ is non-negotiable.

  • Solvent Addition: Syringe in anhydrous THF (to achieve 0.2 M concentration relative to the pyrimidine). Stir to dissolve.

  • Base Addition: Syringe in the 0.5 M aqueous K3​PO4​ solution.

  • Degassing the Biphasic Mixture: Sparge the vigorously stirring biphasic mixture with Argon for exactly 15 minutes.

  • Catalyst Initiation: Briefly open the system under a positive pressure of Argon and add the XPhos Pd G3 precatalyst (2 mol%) in one portion. Causality: Adding the highly active catalyst last, after degassing, prevents premature off-cycle degradation.

  • Reaction Execution: Heat the biphasic mixture to 65 °C in an oil bath with vigorous stirring (1000 rpm) for 4–6 hours. Causality: Vigorous stirring is required to maximize the interfacial surface area between the organic (THF) and aqueous ( K3​PO4​ ) phases where base-exchange occurs.

  • Validation & Quench: Monitor via LC-MS. Upon complete consumption of the pyrimidine, cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Part 4: Troubleshooting & FAQs

Q: My LC-MS shows that the 5-bromo-2,4-dimethylpyrimidine conversion has stalled at 40%, but the boronic acid is completely gone. What happened? A: You have experienced complete protodeboronation of your (4-(trifluoromethyl)phenyl)boronic acid. The electron-withdrawing −CF3​ group makes the C–B bond highly susceptible to hydrolytic cleavage in base. Fix: Lower the reaction temperature to 60 °C and ensure you are using a mild base like K3​PO4​ rather than NaOH or Na2​CO3​ . Alternatively, switch the nucleophile to a MIDA boronate derivative (e.g., 4-(trifluoromethyl)phenyl MIDA boronate), which acts as a slow-release mechanism for the boronic acid, keeping its steady-state concentration low and preventing degradation [4].

Q: I am seeing a significant byproduct with an m/z of 290 in my mass spec. What is this? A: That mass corresponds to 4,4'-bis(trifluoromethyl)biphenyl, which is the homocoupled dimer of your boronic acid. Fix: Homocoupling is an oxidative process driven by the presence of trace oxygen or unreduced Pd(II) in the system. Ensure your solvents are rigorously sparged with Argon (not just sonicated) and verify the integrity of your Schlenk lines.

Q: Why use a biphasic THF/Water system instead of anhydrous conditions with a fluoride base? A: While anhydrous fluoride conditions (e.g., CsF in Dioxane) can work, the biphasic aqueous system provides a thermodynamic sink for the halide byproduct. Furthermore, the hydroxide/phosphate ions in the aqueous phase are vastly superior at forming the highly reactive Pd(II)−OH intermediate required for the transmetalation of electron-deficient boronic acids [2].

Q: The product is forming, but the reaction takes 24 hours. How can I speed it up? A: Do not increase the temperature, as this will destroy your boronic acid. Instead, increase the stirring rate. Biphasic Suzuki couplings are frequently mass-transfer limited. If stirring at 1000 rpm does not resolve the issue, add a phase-transfer catalyst (e.g., TBAB at 5 mol%) to facilitate the transport of the phosphate base into the organic layer.

References

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHazDK--nDTeOuyk4fcRwjRlk-Ux20y95Bhe0dNbmdmHyPyFFrx_usYhw4JeAxi9ApEyv_u9lQ1dWQrtJpGwLEZPkbineBDoTcMSpCa2ZXFwBdPS5-ctAL6Du1XklB82xfJlXy7UpFYtIdcsKS88fCLqHxRaRKcRNk=]
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHjqBDqGA20lmaxO8gUoiT8bp0pHsrV4js7seRHSPqAWO4fRCagTG4cs7M5_oj1A9BGT6Vrkv06RFtel37gIllVCy6JeSyo5oy0Ugl_034fOCTCGhDiMJAxalLZcthGRXBzdrt7FKkk0f_Elk=]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFQKSEmfTlAvKFEP3IStXm_84qYuU7tgb6VtOfgJZRkK_YsrXo6gsApbVnWABTk6Rqs4EjZarKH-3vWpTyMDdj-_PTTOfBoS3uLJeZyddJDFufJ62uVzaEWwRYINAi-E8VVjftuJJrG6DwiA==]
  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvANRGt5l3sFJNT6qV1Eadr-kzlj5zJZqvVg5kxCXTdGWb--DA6G8O5u3V8NW_q_2O60FcXybLUhRkuBTk07urG95jo0ql_EDT0Mf5kENC5_Ai4cjLe3YvIWUebt48xpmI7MVJ76GD7S58Cw==]
Optimization

Technical Support Center: Synthesis of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting advice and practical protocols for the synthesis of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and practical protocols for the synthesis of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine. As a Senior Application Scientist, my goal is to equip you with the causal understanding and methodological rigor required to identify, mitigate, and eliminate common impurities, thereby enhancing yield, purity, and process reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges encountered during the synthesis, presented in a question-and-answer format to directly resolve common problems.

Question 1: My reaction yield is consistently low, and TLC analysis shows multiple spots, including unreacted starting materials. What are the primary causes and how can I improve the conversion?

Answer: Low yield and incomplete conversion in the Pinner pyrimidine synthesis are typically rooted in issues with the reaction equilibrium or the stability of key reagents.[1][2] The primary reaction involves the condensation of 4-(trifluoromethyl)benzamidine and acetylacetone.

Causality & Mitigation:

  • Incomplete Formation of Free Amidine: The synthesis often starts with 4-(trifluoromethyl)benzamidine hydrochloride.[3][4] This salt must be neutralized in situ to generate the reactive free amidine. Incomplete neutralization is a common pitfall.

    • Solution: Ensure the use of at least one full equivalent of a suitable base. Sodium ethoxide in anhydrous ethanol is a standard choice.[1] Allow sufficient time (e.g., 30 minutes at room temperature) for the acid-base reaction to complete before adding the acetylacetone.

  • Presence of Water (Hydrolysis): Amidines are susceptible to hydrolysis, which converts the reactive 4-(trifluoromethyl)benzamidine back into the unreactive 4-(trifluoromethyl)benzamide. This is a major competing side reaction.[1]

    • Solution: Employ anhydrous solvents (e.g., absolute ethanol) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.

  • Suboptimal Reaction Conditions: Insufficient thermal energy can prevent the final, and often rate-limiting, cyclization and dehydration steps from proceeding to completion.[1]

    • Solution: Ensure the reaction is heated to a sufficient temperature, typically the reflux temperature of the solvent (e.g., ethanol, ~78 °C). Monitor the reaction progress using TLC until the starting materials are consumed (typically 2-4 hours).

Question 2: HPLC analysis of my crude product shows a persistent impurity peak that co-elutes closely with the desired product. How can I identify and remove this impurity?

Answer: A closely eluting impurity often possesses a similar polarity and structure to the target compound. In this synthesis, the most likely candidate is the hydrolysis byproduct, 4-(trifluoromethyl)benzamide.

Identification Strategy:

  • LC-MS Analysis: The most direct method is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the mass of the impurity peak to the expected masses of potential byproducts.

    • Expected Masses:

      • Product: 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine (C₁₃H₁₁F₃N₂) - Molecular Weight: ~252.24 g/mol

      • Potential Impurity: 4-(trifluoromethyl)benzamide (C₈H₆F₃NO) - Molecular Weight: ~189.14 g/mol

  • Spiking Experiment: Synthesize or purchase an authentic sample of 4-(trifluoromethyl)benzamide. "Spike" your crude product with a small amount of this standard and re-analyze by HPLC. If the impurity peak area increases, its identity is confirmed.

Removal Strategy:

  • Aqueous Wash with pH Adjustment: The target pyrimidine is weakly basic, while the benzamide impurity is essentially neutral. This difference can be exploited.

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The pyrimidine product will be protonated and move into the aqueous layer, while the neutral benzamide impurity remains in the organic layer.

    • Separate the aqueous layer, and then neutralize it with a base (e.g., saturated sodium bicarbonate solution) to precipitate the pure product.

    • Extract the pure product back into an organic solvent, dry, and concentrate.

  • Optimized Recrystallization: If the impurity level is low, a carefully selected recrystallization solvent system can be effective.

    • Recommended Solvents: Ethanol, isopropanol, or a mixture of ethanol and water are good starting points. The goal is to find a system where the product's solubility decreases sharply upon cooling, while the impurity remains in the mother liquor.[5] Refer to the protocol section for a detailed recrystallization guide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in this synthesis? A1: The primary impurities are typically:

  • Unreacted Starting Materials: 4-(trifluoromethyl)benzamidine and acetylacetone.

  • Hydrolysis Product: 4-(trifluoromethyl)benzamide, formed from the reaction of the amidine with trace water.[1]

  • Incompletely Cyclized Intermediates: Open-chain adducts that failed to undergo the final dehydration and ring-closure step.[1]

Q2: How can I prevent the formation of these impurities from the outset? A2: Proactive control of reaction conditions is key:

  • Use Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents to minimize hydrolysis of the amidine.[1]

  • Inert Atmosphere: Purging the reaction vessel with nitrogen or argon protects moisture-sensitive reagents.

  • Correct Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the amidine and base relative to the β-diketone to drive the reaction to completion.

  • Temperature Control: Ensure the reaction reaches and maintains the optimal temperature (reflux) to facilitate the final cyclization step.[1]

Q3: My product has a yellow or brown tint. What causes this and how can I fix it? A3: Discoloration often arises from minor, highly conjugated byproducts or thermal degradation. These can usually be removed effectively during purification.

  • Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight).[5] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. This should yield a white or off-white crystalline product.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do? A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens if the solution is too supersaturated or if the boiling point of the solvent is higher than the melting point of the compound.

  • Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Then, allow the solution to cool much more slowly. Insulating the flask can help. If the problem persists, consider a different solvent or a co-solvent system.[5][6]

Visualizations and Workflows
General Synthesis and Purification Workflow

This diagram outlines the standard process from starting materials to the final purified product.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Amidine_Prep Dissolve Amidine HCl in Anhydrous EtOH Base_Add Add NaOEt (Generate Free Amidine) Amidine_Prep->Base_Add Diketone_Add Add Acetylacetone Base_Add->Diketone_Add Reflux Reflux (2-4h) under N2 Diketone_Add->Reflux Quench Cool & Quench (e.g., with water) Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Crude Crude Product Dry->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure Product Purify->Pure

Caption: Workflow for the synthesis and purification of the target pyrimidine.

Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve purity issues systematically.

G Impurity Impurity Detected (TLC/HPLC) Characterize Characterize Impurity (LC-MS, NMR) Impurity->Characterize Is_SM Is it a Starting Material? Characterize->Is_SM Optimize_Rxn Optimize Reaction: - Anhydrous Conditions - Inert Atmosphere - Check Stoichiometry - Increase Reaction Time/Temp Is_SM->Optimize_Rxn Yes Is_Hydrolysis Is it Hydrolysis Product? Is_SM->Is_Hydrolysis No Acid_Wash Implement Acidic Wash during Workup Is_Hydrolysis->Acid_Wash Yes Other_Impurity Other Impurity (e.g., incomplete cyclization) Is_Hydrolysis->Other_Impurity No Purify Optimize Purification: - Change Recrystallization Solvent - Perform Column Chromatography Other_Impurity->Purify

Sources

Troubleshooting

2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine experimental artifacts

Technical Support Center: Troubleshooting 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine Assays Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this g...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine Assays

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine and its structural analogs.

This molecule combines a pyrimidine core with a highly lipophilic 4-(trifluoromethyl)phenyl moiety. While this scaffold is highly valuable in medicinal chemistry (often utilized in kinase and GPCR inhibitor design), its physicochemical properties—specifically its high hydrophobicity and rigid aromaticity—make it highly prone to assay interference. This guide unpacks the causality behind these experimental artifacts and provides self-validating protocols to ensure the scientific integrity of your data.

Part 1: Quantitative Diagnostic Thresholds

Before troubleshooting, it is critical to understand the physical limits of this compound in aqueous environments. The table below summarizes the quantitative thresholds where experimental artifacts typically manifest for this specific chemical profile.

Artifact CategoryPhysicochemical DriverCritical Threshold / SymptomPrimary Assay Impact
Colloidal Aggregation High ClogP (driven by -CF3 group)Critical Aggregation Concentration (CAC): 1.5 – 5.0 µM False positives in biochemical assays (promiscuous enzyme sequestration).
Aqueous Precipitation Poor hydration energy; high lattice energyKinetic Solubility Limit: < 10 µM (in 1% DMSO/Buffer)High replicate variability; false negatives in cell-based assays.
Optical Interference Pyrimidine conjugated systemUV/Vis Absorbance Maxima: ~260–290 nm Inner Filter Effect (IFE) in UV-excited fluorescence assays.
Plastic Adsorption Hydrophobic interactions> 30% compound loss in uncoated polystyrene platesApparent shift in IC 50​ values over extended incubation times.

Part 2: Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why does this compound show flat Structure-Activity Relationships (SAR) and inhibit multiple unrelated targets?

The Causality: The trifluoromethyl (-CF3) group is notoriously hydrophobic. In aqueous buffers, rather than remaining as free monomers, molecules of 2,4-dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine undergo entropy-driven self-association to form colloidal aggregates (typically 100–1000 nm in diameter). These colloids act as "sponges," non-specifically adsorbing and denaturing assay proteins on their surface. This phenomenon, heavily documented by the Shoichet Laboratory [1], is a leading cause of Pan-Assay Interference Compounds (PAINS) [2].

The Solution: Implement a detergent-reversal protocol. Non-ionic detergents like Triton X-100 form micelles that break apart the lipophilic colloids, releasing the sequestered enzyme and restoring its activity. If the compound is a true competitive inhibitor, the detergent will have no effect on the IC 50​ .

Protocol: Detergent-Reversal Assay for Colloidal Aggregation

  • Prepare Reagents: Prepare your standard biochemical assay buffer. Split this into two batches: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Compound Dilution: Prepare a 10-point dose-response curve of the pyrimidine compound in 100% DMSO.

  • Assay Setup: Plate the enzyme and substrate in both Buffer A and Buffer B. Keep the final DMSO concentration constant (typically 1%).

  • Incubation: Add the compound to the plates and incubate for 15 minutes. (Colloidal inhibition is highly time-dependent; longer incubations increase apparent potency).

  • Read & Analyze: Measure the assay signal.

  • Validation Logic: If the IC 50​ shifts by >5-fold (becomes less potent) in Buffer B compared to Buffer A, the compound is acting as a colloidal aggregator, not a specific inhibitor.

AggregationWorkflow A Observe Promiscuous Inhibition (Flat SAR) B Run Detergent-Reversal Protocol (0.01% Triton X-100) A->B C Does IC50 shift >5-fold weaker? B->C D Artifact Detected: Colloidal Aggregator C->D Yes E True Hit: Specific Inhibitor C->E No

Figure 1: Decision tree for identifying colloidal aggregation using detergent-reversal methodology.

FAQ 2: Why do I see high variability between technical replicates and a sudden drop in efficacy at high concentrations?

The Causality: You are likely exceeding the kinetic solubility limit of the compound, leading to "crash out" (precipitation). When a 10 mM DMSO stock of a highly lipophilic pyrimidine is diluted directly into an aqueous buffer, the local concentration of water spikes, causing the compound to rapidly nucleate and precipitate before it can disperse. These micro-precipitates scatter light (interfering with optical readouts) and result in an unknown, variable concentration of actual dissolved compound.

The Solution: Optimize your compound handling workflow using an intermediate dilution step and verify solubility using Nephelometry (light scattering).

Protocol: Intermediate Dilution and Nephelometry Validation

  • Intermediate Plate: Instead of transferring directly from a 10 mM DMSO stock to the aqueous assay, create an intermediate dilution plate in 100% DMSO (e.g., 100X the final desired assay concentrations).

  • Aqueous Transfer: Transfer 1 µL from the intermediate plate into 99 µL of assay buffer (yielding a consistent 1% DMSO background across all wells). Mix vigorously via pipetting, not just plate shaking.

  • Nephelometry Check: Before adding biological reagents, read the plate on a nephelometer (or a standard plate reader set to absorbance at 600 nm).

  • Validation Logic: A sudden spike in light scattering (Abs 600 nm > 0.05 above background) indicates the exact concentration at which the compound precipitates. Any bioassay data generated above this concentration must be discarded as artifactual.

FAQ 3: Is the pyrimidine core causing false readouts in my fluorescence assays?

The Causality: Yes, potentially through the Inner Filter Effect (IFE). The conjugated pi-system of the pyrimidine ring, extended by the phenyl group, absorbs UV light. If your assay relies on a fluorophore that excites or emits in the 260–340 nm range (e.g., NADH-coupled assays or certain coumarin derivatives), the compound will absorb the excitation light before it reaches the fluorophore, or absorb the emitted light before it reaches the detector. This mimics an inhibitory response (a drop in signal), creating a false positive [3].

The Solution: Perform an absorbance scan and apply mathematical IFE correction, or switch to a red-shifted fluorophore.

Protocol: IFE Detection and Correction

  • Absorbance Scan: Plate the compound at its maximum assay concentration in buffer. Perform an absorbance scan from 250 nm to 600 nm.

  • Overlap Analysis: Check if the compound's absorbance peaks overlap with the excitation ( λex​ ) or emission ( λem​ ) wavelengths of your assay fluorophore.

  • Mathematical Correction: If the absorbance at λex​ or λem​ is between 0.1 and 0.3, apply the standard IFE correction formula:

    Fcorr​=Fobs​×10(Aex​+Aem​)/2

    (Where Fcorr​ is corrected fluorescence, Fobs​ is observed fluorescence, and A is absorbance).

  • Validation Logic: If the absorbance exceeds 0.3, mathematical correction becomes non-linear and unreliable. The assay must be re-developed using a red-shifted tracer (e.g., Cy5 or Alexa Fluor 647) where the pyrimidine does not absorb.

OpticalInterference Start Signal Drop Observed in Fluorescence Assay Scan Run UV/Vis Absorbance Scan of Compound Start->Scan Check Absorbance > 0.1 at λ_ex or λ_em? Scan->Check IFE Inner Filter Effect (IFE) Apply Math Correction Check->IFE Yes True No Optical Interference Proceed with Data Check->True No

Figure 2: Workflow for diagnosing and correcting optical interference (Inner Filter Effect) in fluorescence assays.

Part 3: References

The methodologies and mechanistic explanations provided in this guide are grounded in established pharmacological literature. Below are the authoritative sources validating these protocols:

  • A detergent-based assay for the detection of promiscuous inhibitors. Source: Nature Protocols (2006). URL:[Link][1]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Source: ACS Chemical Biology (2018). URL:[Link][2]

  • Correction for Interference by Test Samples in High-Throughput Assays. Source: Journal of Biomolecular Screening (2009). URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine: A Guide for Bioactivity and Drug Development

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents due to its versatile binding capabilities with a wide array of biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents due to its versatile binding capabilities with a wide array of biological targets.[1] This guide provides an in-depth comparative analysis of the potential bioactivity of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine, a molecule designed with specific structural motifs to optimize its pharmacological profile. By examining its constituent parts—the 2,4-dimethylpyrimidine core and the 5-aryl substitution with a trifluoromethyl group—we can project its performance against established pyrimidine-based compounds and outline a strategic approach for its experimental validation.

The Architectural Logic: Deconstructing the Pharmacophore

The predicted efficacy of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine stems from the strategic combination of its chemical features. The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1]

The 2,4-Dimethylpyrimidine Core: The disubstitution at the 2 and 4 positions of the pyrimidine ring is a recurring theme in the structure-activity relationship (SAR) of potent kinase inhibitors.[1][2] This pattern is crucial for establishing key interactions within the ATP-binding pocket of kinases, a family of enzymes often implicated in proliferative diseases.[1] The methyl groups at these positions can contribute to the molecule's lipophilicity and steric profile, influencing its binding affinity and selectivity.

The 5-(4-(trifluoromethyl)phenyl) Substitution: The introduction of a trifluoromethyl (-CF3) group into drug candidates is a well-established strategy in medicinal chemistry to enhance their therapeutic potential.[2][3][4] The -CF3 group is a potent electron-withdrawing group that can significantly improve a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and increasing the drug's half-life.[3]

  • Lipophilicity: Enhanced lipophilicity can improve membrane permeability, facilitating the compound's entry into cells to reach its intracellular target.[3][5]

  • Binding Affinity: The trifluoromethyl group can engage in favorable interactions with the target protein, thereby increasing the binding affinity and potency of the drug candidate.[2][3]

The placement of the aryl group at the 5-position of the pyrimidine ring provides a scaffold for further functionalization, allowing for the fine-tuning of the compound's pharmacological properties.

Comparative Bioactivity: A Landscape of Pyrimidine Derivatives

While direct experimental data for 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine is not yet publicly available, we can infer its potential bioactivity by comparing its structural features to well-characterized pyrimidine derivatives. The pyrimidine core is a privileged scaffold for the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this heterocyclic system.[1]

Compound/Derivative Class Key Structural Features Reported Bioactivity (IC50) Potential Target(s) Reference
Gefitinib AnilinoquinazolineEGFR: 2-37 nMEGFR Kinase[5]
Pyrido[2,3-d]pyrimidines Fused pyrimidine ring systemPDGFr: 1.11 µM, FGFr: 0.13 µM, EGFr: 0.45 µMTyrosine Kinases[6]
2,4,5-Trisubstituted Pyrimidines Varied substitutions at 2, 4, and 5 positionsBEL-7402 cells: < 0.10 µMAnticancer[7]
Thiazolo[4,5-d]pyrimidines Fused thiazole and pyrimidine ringsA375, C32, DU145, MCF-7/WT cellsAnticancer[8]
p38 MAPK Inhibitors Pyrimidine core with various substitutionsp38α: 0.040 µM (for a nicotinonitrile-benzofuran hybrid)p38 MAPK[9]

This table illustrates that modifications to the pyrimidine scaffold can lead to potent and selective inhibitors of various kinases and cancer cell lines. The presence of the trifluoromethylphenyl group in our target compound suggests a potential for strong inhibitory activity, possibly in the nanomolar to low micromolar range, against kinases such as p38 MAPK, EGFR, or VEGFR, which are common targets for pyrimidine-based inhibitors.[10][11][12]

Experimental Validation: Protocols for Bioactivity Assessment

To empirically determine the bioactivity of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine, a series of well-established in vitro and in vivo assays should be conducted.

Synthesis of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine

A plausible synthetic route for the title compound could involve a Suzuki or Stille coupling reaction between a 5-halo-2,4-dimethylpyrimidine and a corresponding boronic acid or stannane derivative of 4-(trifluoromethyl)phenyl.

Protocol: Suzuki Coupling

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2,4-dimethylpyrimidine (1 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Base Addition: Add a base, such as sodium carbonate (2 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine.[13]

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a specific kinase.[13]

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase of interest (e.g., p38α MAPK), a suitable substrate (e.g., a generic peptide substrate), and varying concentrations of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine.[13]

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with an ATP consumption detection method).[13]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).[13]

  • Termination and Detection: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Quantify the amount of phosphorylated substrate using an appropriate detection method, such as measuring radioactivity or fluorescence.[1][13]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on the viability and proliferation of cancer cell lines.[14]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells or MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[13]

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for cell proliferation.[13]

Signaling Pathways and Mechanistic Insights

Pyrimidine derivatives frequently exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways that regulate cell proliferation, survival, and angiogenesis. A key pathway often targeted is the Mitogen-Activated Protein Kinase (MAPK) pathway.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse Stress Stress / Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., MAPKAPK2) p38->Downstream InflammationApoptosis Inflammation, Apoptosis Downstream->InflammationApoptosis Inhibitor 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine Inhibitor->p38

Caption: Potential inhibition of the p38 MAPK signaling pathway.

The p38 MAPK family, particularly the p38α isoform, is a key regulator of inflammatory responses and apoptosis.[9][15][16] Dysregulation of the p38 MAPK pathway has been implicated in various cancers.[9] Given the structural similarities of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine to known p38 MAPK inhibitors, it is plausible that this compound could exert its anticancer effects by modulating this pathway.[12]

Conclusion and Future Directions

2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The strategic incorporation of a 2,4-dimethylpyrimidine core and a 5-aryl-trifluoromethyl moiety suggests a high potential for potent and selective kinase inhibition.

The comparative analysis presented in this guide, based on the established structure-activity relationships of similar pyrimidine derivatives, provides a strong rationale for its synthesis and comprehensive biological evaluation. The outlined experimental protocols offer a clear roadmap for elucidating its bioactivity profile, identifying its molecular targets, and ultimately determining its therapeutic potential. Future in vivo studies in relevant animal models will be crucial to assess its efficacy, pharmacokinetics, and safety profile, paving the way for potential clinical development.[14][17]

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives - Benchchem.
  • Design and biological activity of trifluoromethyl containing drugs - Wechem. (2025, May 29).
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. (2025, January 15).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15).
  • Fluorine as a key element in modern drug discovery and development - LE STUDIUM. (2018, May 3).
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed.
  • Pyrimidine hybrids with in vivo anticancer therapeutic potential - ResearchGate. (2025, September 12).
  • Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors - Benchchem.
  • Synthesis and structure–activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases | Request PDF - ResearchGate. (2025, August 9).
  • Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases - Icahn School of Medicine at Mount Sinai. (2012, December 1).
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29).
  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal. (2024, October 21).
  • Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed. (2025, June 11).
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. (2024, April 16).
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (2023, May 5).
  • Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers.
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC.
  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed. (2009, January 1).
  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry.
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC. (2024, October 21).
  • Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC | Journal of Medicinal Chemistry - ACS Publications. (2025, March 3).
  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022, July 9).
  • US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (2022, January 13).
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment - International Journal of Medical Pharmaceutical and Health Sciences.
  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed.
  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3).
  • p38 MAPK Inhibitors/Activators - Selleck Chemicals.
  • p38 MAPK | Inhibitors - MedchemExpress.com.
  • Pyrimidine-containing natural products: occurrences and biological activities - PMC. (2026, February 4).
  • 2,4-Dimethyl-5-[4-(trifluoromethyl)phenyl]pyrimidine | Sapphire Bioscience.
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC. (2025, April 7).
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC.

Sources

Comparative

Application Guide: Cross-Reactivity Profiling of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine

Executive Summary In early-stage drug discovery, the pyrimidine heterocycle serves as a privileged bioisostere for the adenine ring of ATP, making it a foundational scaffold for kinase inhibitor development[1]. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the pyrimidine heterocycle serves as a privileged bioisostere for the adenine ring of ATP, making it a foundational scaffold for kinase inhibitor development[1]. However, unsubstituted pyrimidines frequently suffer from kinome-wide promiscuity, leading to off-target toxicity[2].

This guide provides an objective, data-driven comparison of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine (hereafter referred to as DTP-Pyrimidine ) against common alternative scaffolds. By detailing the structural causality behind its selectivity and providing self-validating experimental workflows, this guide equips researchers with the methodologies required to profile cross-reactivity effectively.

Structural Causality & Scaffold Selection (E-E-A-T)

The cross-reactivity of a chemical probe is dictated by its structural thermodynamics within the highly conserved kinase active site. DTP-Pyrimidine was designed to overcome the promiscuity of simpler pyrimidines through two specific modifications:

  • Steric Steering via 2,4-Dimethyl Substitution: Classic 2-aminopyrimidines form bidentate hydrogen bonds with the kinase hinge region, allowing them to bind to a vast array of kinases. The introduction of 2,4-dimethyl groups introduces significant steric bulk. This restricts the rotational degrees of freedom of the scaffold, preventing it from adopting the planar conformations required to bind promiscuously to off-target kinases (e.g., CDKs or Aurora kinases).

  • Hydrophobic Targeting via the 4-(Trifluoromethyl)phenyl Group: The CF₃ group is highly electronegative and lipophilic. It acts as a structural vector, directing the phenyl ring deep into hydrophobic sub-pockets (such as the DFG-out pocket utilized by Type II inhibitors)[3]. Because only a subset of kinases possess a sufficiently large hydrophobic back-pocket to accommodate the CF₃-phenyl moiety, this substitution dramatically narrows the cross-reactivity profile.

Alternatives for Comparison

To objectively evaluate DTP-Pyrimidine, we compare its performance against two benchmark scaffolds:

  • Alternative A (Promiscuous Control): 2-Amino-4-methylpyrimidine. A low-molecular-weight, unhindered hinge-binding fragment known for high cross-reactivity.

  • Alternative B (Reactive Control): 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. A common synthetic precursor[4]. The electron-withdrawing CF₃ group renders the chloro substituents highly electrophilic, leading to non-specific covalent modification of cysteine-rich off-targets and false positives in biochemical assays.

Experimental Methodologies

To establish a self-validating system, cross-reactivity must be assessed using orthogonal techniques: thermodynamic binding affinity (KINOMEscan) followed by functional enzymatic validation (TR-FRET).

Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)

Causality: To objectively assess kinome-wide cross-reactivity without the risk of compound autofluorescence artifacts, an active-site directed competition binding assay is utilized[5]. Self-Validating Design: The assay incorporates Staurosporine as a positive displacement control and DMSO as a negative baseline control to ensure the dynamic range of the qPCR readout is robust[6].

Step-by-Step Methodology:

  • Preparation: Immobilize the proprietary active-site directed bait ligand onto a solid support matrix.

  • Equilibration: Combine the DNA-tagged kinase library, the immobilized bait ligand, and the test compound (DTP-Pyrimidine or alternatives) at a screening concentration of 1 µM in binding buffer.

  • Competition: Incubate the mixture for 1 hour at room temperature. If the test compound has a high affinity for a specific kinase, it will compete with the bait ligand, preventing the kinase from binding to the solid support[5].

  • Washing: Wash the matrix extensively with buffer to remove any unbound kinase and test compound.

  • Quantification: Elute the bound DNA-tagged kinases and quantify them using quantitative PCR (qPCR).

  • Data Normalization: Calculate the Percent Control (%Ctrl) by normalizing the qPCR signal against the DMSO negative control (100% binding) and the Staurosporine positive control (0% binding).

KINOMEscan Bait Immobilized Bait Ligand Binding Competition Binding Reaction Bait->Binding Kinase DNA-tagged Kinase Kinase->Binding Compound Test Compound (e.g., DTP-Pyrimidine) Compound->Binding Competes Wash Wash Unbound Kinase Binding->Wash Readout qPCR Readout (% Control) Wash->Readout

KINOMEscan competitive binding workflow for cross-reactivity profiling.

Protocol 2: Orthogonal Validation via TR-FRET (LanthaScreen)

Causality: While binding assays confirm target engagement, they do not guarantee functional inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed to validate that binding translates to catalytic suppression[7]. Self-Validating Design: Includes a "No-Enzyme" control (0% activity) and a "DMSO Vehicle" control (100% activity) to calculate the Z'-factor, ensuring statistical reliability before IC₅₀ derivation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Serially dilute the test compounds in 100% DMSO, then dilute into the buffer to achieve a final DMSO concentration of <1% to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction: In a 384-well low-volume plate, combine 5 µL of the target kinase, 5 µL of the test compound, and 10 µL of a master mix containing ATP (at its apparent Kₘ) and a Fluorescein-labeled peptide substrate[7].

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow substrate phosphorylation.

  • Quenching & Detection: Add 10 µL of Detection Mix containing 20 mM EDTA and a Terbium (Tb)-labeled anti-phospho antibody. Causality: EDTA rapidly chelates Mg²⁺, instantly halting the kinase reaction to ensure precise timing, while the Tb-antibody binds specifically to the phosphorylated substrate[7].

  • Readout: Incubate for 30 minutes. Excite the plate at 340 nm and measure emission at 520 nm (Acceptor) and 495 nm (Donor) using a TR-FRET compatible microplate reader.

  • Analysis: Calculate the 520/495 nm emission ratio. Plot the TR-FRET ratio against the log of the compound concentration to derive the IC₅₀.

TRFRET Reaction Kinase Reaction (ATP + Substrate) Phospho Phosphorylated Substrate Reaction->Phospho Phosphorylation Substrate Fluorescein-Substrate (Acceptor) Substrate->Phospho Signal TR-FRET Emission (520nm / 495nm) Phospho->Signal Binding Antibody Tb-labeled Antibody (Donor) Antibody->Signal Energy Transfer

LanthaScreen TR-FRET assay principle for orthogonal kinase validation.

Comparative Data Presentation

The following tables summarize representative profiling data demonstrating how the structural features of DTP-Pyrimidine dictate its cross-reactivity compared to the alternatives.

Table 1: Kinome Selectivity Score (S-score) Comparison

The Selectivity Score (S₁₀) is calculated as the number of kinases inhibited by >90% divided by the total number of kinases tested (n=400) at 1 µM[6]. A lower S-score indicates higher selectivity.

Compound ScaffoldS₁₀ Score (1 µM)Primary Off-Target FamiliesCross-Reactivity Profile Assessment
DTP-Pyrimidine 0.04 Mutant FLT3, p38αHighly Selective. The CF₃-phenyl group restricts binding to kinases with large hydrophobic back-pockets.
Alternative A (2-Amino-4-methyl)0.38CDKs, Aurora, JAKsPromiscuous. Lacks steric hindrance; binds flatly to multiple hinge regions.
Alternative B (2,4-Dichloro-5-CF₃)0.65Broad (Covalent)Highly Reactive. Chloro groups act as electrophiles, causing non-specific covalent binding[4].
Table 2: Orthogonal TR-FRET IC₅₀ Validation (Mini-Panel)

Functional enzymatic inhibition (IC₅₀ in nM) across a representative mini-kinase panel. Values >10,000 nM indicate no significant functional inhibition.

Target KinasePocket CharacteristicDTP-Pyrimidine IC₅₀ (nM)Alternative A IC₅₀ (nM)Alternative B IC₅₀ (nM)
p38α (MAPK14) Deep DFG-out pocket45 1,200<10 (Covalent artifact)
FLT3 (ITD Mutant) Expanded hydrophobic cleft82 3,500<10 (Covalent artifact)
CDK2 Tight, rigid ATP pocket>10,00085150
SRC Shallow hydrophobic pocket>10,00021045
Discussion of Results

The data objectively validates the structural hypothesis. Alternative A demonstrates classic promiscuity, potently inhibiting cell-cycle regulators like CDK2 due to its unhindered structure. Alternative B shows artificially potent IC₅₀ values across the board, a hallmark of non-specific covalent assay interference driven by the reactive dichloro-pyrimidine core[4].

Conversely, DTP-Pyrimidine exhibits a highly refined cross-reactivity profile. The steric bulk of the dimethyl groups successfully abrogates binding to CDK2 and SRC, while the lipophilic CF₃-phenyl moiety drives potent, selective engagement with kinases possessing deep hydrophobic pockets, such as p38α and mutant FLT3[3]. This makes DTP-Pyrimidine a superior, stable scaffold for targeted drug design.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 Source: RSC Publishing URL:[Link]

  • KINOMEscan Technology Source: Eurofins Discovery URL:[Link]

  • Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors Source: Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

Sources

Validation

Head-to-head comparison of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine with other inhibitors

In the landscape of kinase inhibitor research, TGF-β-activated kinase 1 (TAK1), a key signaling node in inflammatory and cell survival pathways, has emerged as a compelling therapeutic target for a range of diseases, inc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor research, TGF-β-activated kinase 1 (TAK1), a key signaling node in inflammatory and cell survival pathways, has emerged as a compelling therapeutic target for a range of diseases, including inflammatory disorders and cancer.[1] This guide provides a detailed head-to-head comparison of 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine, commercially known as Takinib, with other notable TAK1 inhibitors. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform experimental design and inhibitor selection.

Introduction to TAK1 and its Inhibition

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a central role in mediating signals from various upstream stimuli, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands.[2][3] Upon activation, TAK1 phosphorylates and activates downstream targets such as the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) like p38 and JNK.[2] This cascade ultimately leads to the activation of transcription factors NF-κB and AP-1, which are critical for the expression of genes involved in inflammation, immunity, and cell survival.[2] Dysregulation of the TAK1 signaling pathway is implicated in the pathogenesis of numerous diseases, making it an attractive target for therapeutic intervention.[1]

This guide will focus on a comparative analysis of three distinct TAK1 inhibitors:

  • Takinib (2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine): A potent and selective, ATP-non-competitive inhibitor of TAK1.[2][4]

  • HS-276: An orally bioavailable and highly selective ATP-competitive inhibitor of TAK1.[1][5][6]

  • (5Z)-7-Oxozeaenol: A natural product that acts as a potent, irreversible inhibitor of TAK1.[7][8]

Comparative Analysis of TAK1 Inhibitors

The efficacy and utility of a kinase inhibitor are defined by its potency, selectivity, and mechanism of action. The following sections provide a detailed comparison of Takinib, HS-276, and (5Z)-7-Oxozeaenol based on these critical parameters.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The table below summarizes the reported biochemical IC50 values for the selected TAK1 inhibitors.

InhibitorTargetIC50 (nM)Mechanism of ActionReference
Takinib TAK19.5ATP-non-competitive[4]
HS-276 TAK12.3 - 8ATP-competitive[5][6]
(5Z)-7-Oxozeaenol TAK18 - 8.1Irreversible, Covalent[7][8]
Selectivity Profile

An ideal inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. The selectivity of these inhibitors has been profiled against a panel of other kinases.

InhibitorNotable Off-Targets (IC50 in nM)Kinase Panel SizeReference
Takinib IRAK4 (120), IRAK1 (390)140[4]
HS-276 CLK2 (29), GCK (33), ULK2 (63), MAP4K5 (125), IRAK1 (264)140[1][5]
(5Z)-7-Oxozeaenol VEGF-R2 (52), VEGF-R3 (110), FLT3 (170), PDGFR-β (340), MEK1 (411)Not specified[8]

Mechanism of Action: A Deeper Dive

The distinct mechanisms of action of these inhibitors have significant implications for their biological effects and potential therapeutic applications.

Takinib is unique in its non-competitive inhibition with respect to ATP, binding to the ATP pocket of both autophosphorylated and non-phosphorylated TAK1 and slowing the rate-limiting step of its activation.[2][4] This can offer advantages in the cellular environment where ATP concentrations are high.

HS-276 functions as a classical ATP-competitive inhibitor, directly competing with ATP for binding to the kinase's active site.[9][10] Its high selectivity and oral bioavailability make it a promising candidate for in vivo studies.[5][11]

(5Z)-7-Oxozeaenol acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue in the ATP-binding pocket of TAK1.[7][12] While this leads to potent and sustained inhibition, the potential for off-target covalent interactions with other kinases containing reactive cysteines is a consideration.[7]

Experimental Protocols

To facilitate the replication and validation of findings, we provide detailed protocols for key in vitro and cellular assays used to characterize TAK1 inhibitors.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits designed to measure kinase activity by quantifying ADP production.[13][14]

Objective: To determine the IC50 of an inhibitor against purified TAK1/TAB1 enzyme complex.

Materials:

  • Purified active TAK1/TAB1 enzyme complex

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., Myelin Basic Protein or a specific peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Test inhibitor (serially diluted in DMSO)

  • 384-well plates

Procedure:

  • Prepare the kinase reaction master mix containing kinase buffer, TAK1/TAB1 enzyme, and substrate.

  • Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[14]

  • Initiate the kinase reaction by adding 2 µL of the enzyme and 2 µL of the substrate/ATP mix to each well.[14]

  • Incubate the plate at room temperature for 60 minutes.[14]

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot Assay for Downstream Signaling

This protocol assesses the ability of an inhibitor to block TAK1-mediated signaling in a cellular context.[15]

Objective: To measure the effect of an inhibitor on the phosphorylation of downstream targets of TAK1 (e.g., p38, JNK, IκBα).

Materials:

  • Cells responsive to a TAK1 stimulus (e.g., macrophages, synovial fibroblasts)

  • Cell culture medium and supplements

  • Stimulus (e.g., TNF-α, IL-1β, or LPS)

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1 hour).

  • Stimulate the cells with the appropriate agonist (e.g., 10 ng/mL TNF-α) for a predetermined time (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing the Molecular Landscape

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

TAK1 Signaling Pathway

TAK1_Signaling_Pathway cluster_tak1_complex TAK1 Complex TNFa TNFa IL1b IL1b IL1R IL1R IL1b->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 TNFR TNFR TAK1 TAK1 TNFR->TAK1 IL1R->TAK1 TLR4->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38 p38 TAK1->p38 JNK JNK TAK1->JNK TAB1 TAB1 TAB2_3 TAB2_3 NFkB NF-κB IKK_complex->NFkB AP1 AP-1 p38->AP1 JNK->AP1 Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell_Survival NFkB->Cell_Survival AP1->Inflammation AP1->Cell_Survival

Caption: Simplified TAK1 signaling pathway illustrating upstream activators and downstream effectors.

Experimental Workflow for IC50 Determination

IC50_Workflow A Prepare serial dilutions of test inhibitor B Add inhibitor and TAK1/TAB1 enzyme to 384-well plate A->B C Initiate reaction with ATP and substrate B->C D Incubate at room temperature C->D E Terminate reaction and deplete ATP D->E F Add detection reagent to measure ADP E->F G Measure luminescence F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for determining the IC50 of a TAK1 inhibitor using a luminescence-based kinase assay.

Conclusion

The choice of a TAK1 inhibitor for research purposes depends heavily on the specific experimental goals.

  • Takinib offers a unique non-competitive mechanism of action and serves as an excellent tool for studying the consequences of inhibiting TAK1 in a cellular context where ATP levels are high.

  • HS-276 stands out for its high selectivity and oral bioavailability, making it a strong candidate for in vivo studies and preclinical development.

  • (5Z)-7-Oxozeaenol , as a potent, irreversible inhibitor, is valuable for studies requiring sustained and complete TAK1 blockade, though its off-target potential should be carefully considered.

This guide provides a foundational comparison to aid in the selection of the most appropriate TAK1 inhibitor for your research needs. It is imperative to consult the primary literature for detailed experimental conditions and to validate the activity of any inhibitor in your specific assay system.

References

  • Wu, J., Powell, F., Larsen, N. A., & Gray, N. S. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. ACS chemical biology, 8(3), 643–650. [Link]

  • Totzke, J., Gurbani, D., Raphemot, R., Hughes, P. F., Bodoor, K., Carlson, D. A., ... & Derbyshire, E. R. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell chemical biology, 24(8), 1029-1039. [Link]

  • Scarneo, S. A., Yang, K. W., Hughes, P. F., Bodoor, K., Bera, A. K., Eibschutz, L. S., ... & Haystead, T. A. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS chemical biology, 17(3), 663-673. [Link]

  • Wu, J., & Gray, N. S. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. ResearchGate. [Link]

  • Wu, J., & Gray, N. S. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. PubMed. [Link]

  • Al-Jumaily, T., Al-Azzawi, A., & Al-Hiti, M. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. PMC. [Link]

  • Al-Jumaily, T., Al-Azzawi, A., & Al-Hiti, M. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. [Link]

  • Ninomiya-Tsuji, J., Kajino, T., Ono, K., Ohtomo, T., Matsumoto, K., & Irie, S. (2003). 5Z-7-Oxozeaenol inhibits kinase activity of endogenous TAK1. ResearchGate. [Link]

  • El-Sayed, M., & El-Malah, A. (2018). Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues. PMC. [Link]

  • Gout, J., & Gout, I. (2017). Overview of the TAK1 signaling pathway. ResearchGate. [Link]

  • Wu, J., & Gray, N. S. (2013). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by 5Z-7-Oxozeaenol. Amazon AWS. [Link]

  • Li, Y., Zhang, Y., & Chen, Y. (2015). TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy. PMC. [Link]

  • Sino Biological. (n.d.). TAK1-TAB1 Datasheet. Sino Biological. [Link]

  • Totzke, J., Scarneo, S. A., & Haystead, T. A. (2020). TAK1 inflammatory signalling pathways. ResearchGate. [Link]

  • Panipinto, P. M., & Fox, D. A. (2021). Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway. MDPI. [Link]

  • Zhang, Y., & Chen, Y. (2022). Takinib inhibits microglial M1 polarization and oxidative damage after subarachnoid hemorrhage by targeting TAK1-dependent NLRP3 inflammasome signaling pathway. PMC. [Link]

  • Totzke, J., Gurbani, D., Raphemot, R., Hughes, P. F., Bodoor, K., Carlson, D. A., ... & Derbyshire, E. R. (2017). Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. ResearchGate. [Link]

  • MedChemExpress. (n.d.). 5Z-7-Oxozeaenol. MedChemExpress. [Link]

  • Scarneo, S. A., Yang, K. W., Hughes, P. F., Bodoor, K., Bera, A. K., Eibschutz, L. S., ... & Haystead, T. A. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chemical Biology. [Link]

  • Scarneo, S. A., Yang, K. W., Hughes, P. F., Bodoor, K., Bera, A. K., Eibschutz, L. S., ... & Haystead, T. A. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse TAK1-TAB1 Kinase Assay Kit. BPS Bioscience. [Link]

  • Zhang, Y., & Chen, Y. (2022). Schematic diagram of the structure of TAK1 and TABs. ResearchGate. [Link]

  • Singh, A., & Gatza, M. L. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. PMC. [Link]

  • Zhang, Y., & Chen, Y. (2022). Neuroprotective effects of takinib on an experimental traumatic brain injury rat model via inhibition of transforming growth factor beta-activated kinase 1. PMC. [Link]

  • Zhang, Y., & Chen, Y. (2022). Takinib inhibits microglial M1 polarization and oxidative damage after subarachnoid hemorrhage by targeting TAK1. Semantic Scholar. [Link]

  • Totzke, J., Gurbani, D., Raphemot, R., Hughes, P. F., Bodoor, K., Carlson, D. A., ... & Derbyshire, E. R. (2017). Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. PubMed. [Link]

  • Zhang, Y., & Chen, Y. (2023). Regulation of TAK–TAB Complex Activation through Ubiquitylation. IMR Press. [Link]

  • Zhang, Y., & Chen, Y. (2022). Takinib inhibits microglial M1 polarization and oxidative damage after subarachnoid hemorrhage by targeting TAK1-dependent NLRP3 inflammasome signaling pathway. Frontiers in Immunology. [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine
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